molecular formula C6H7NO2 B119048 4-Hydroxy-3-pyridinemethanol CAS No. 142890-84-4

4-Hydroxy-3-pyridinemethanol

Cat. No.: B119048
CAS No.: 142890-84-4
M. Wt: 125.13 g/mol
InChI Key: MMWFAKVYNKBBRE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-pyridinemethanol is a functionalized pyridine derivative of significant interest in advanced chemical research and development. Its molecular structure, featuring both a pyridine nitrogen and a hydroxymethyl group, allows it to act as a versatile ligand in coordination chemistry. Pyridine alcohols, as a class, are known to form stable complexes with various metal ions, including copper, cobalt, nickel, and palladium . These metal complexes are valuable scaffolds in catalysis for organic reactions such as hydrogenation and cross-coupling, and are also investigated for their potential in creating novel materials, including metal-organic frameworks (MOFs) and molecular magnets . Furthermore, the compound serves as a key precursor in synthetic chemistry. Related pyridinemethanol compounds have been studied in photocatalytic oxidation processes to produce high-value derivatives; for instance, 3-pyridinemethanol can be oxidized to 3-pyridinemethanal and vitamin B3 (nicotinic acid) under controlled conditions . This highlights the potential of such molecules as intermediates in the synthesis of pharmacologically active compounds and other specialty chemicals. The presence of multiple functional groups makes 4-Hydroxy-3-pyridinemethanol a promising building block for the development of new materials with specific electronic properties and for exploratory research in catalysis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFAKVYNKBBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442629
Record name 4-Hydroxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177592-15-3
Record name 4-Hydroxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-3-pyridinemethanol (CAS 177592-15-3) is a critical pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility behavior is non-trivial due to keto-enol tautomerism (pyridinol vs. pyridone) and the presence of a hydroxymethyl group capable of both intra- and intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility landscape, establishing that the compound behaves predominantly as a polar 4-pyridone in solution. Consequently, it exhibits high solubility in protic and polar aprotic solvents (Water, DMSO, Methanol) and poor solubility in non-polar hydrocarbons (Hexane, Toluene). This polarity differential is the key lever for purification and crystallization protocols.

Physicochemical Architecture & Tautomerism

To understand the solubility of 4-Hydroxy-3-pyridinemethanol, one must first address its dynamic structure. Unlike simple alcohols, this molecule exists in an equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .

The Tautomeric Equilibrium

In the solid state and in polar solvents, the equilibrium shifts strongly toward the 4-pyridone tautomer.[2] This form is highly polar and zwitterionic in character, significantly increasing the lattice energy and reducing solubility in non-polar media.

  • Enol Form (Lipophilic): Favored in the gas phase.[3]

  • Keto Form (Hydrophilic): Favored in solution (polar solvents) and crystal lattice due to strong dipolar interactions.

Intramolecular Hydrogen Bonding

The position of the hydroxymethyl group at C3 allows for a unique intramolecular hydrogen bond with the oxygen at C4. This "locking" mechanism can reduce the availability of polar groups to interact with the solvent, slightly modulating solubility compared to its isomers (e.g., Pyridoxine).

Visualization: Tautomeric & Solvation Mechanisms

The following diagram illustrates the tautomeric shift and the solvation shell formation in polar vs. non-polar solvents.

Tautomerism cluster_0 Structural Feature Enol Enol Form (4-Pyridinol) Non-Polar Character Keto Keto Form (4-Pyridone) Polar/Zwitterionic Enol->Keto Equilibrium Shift (Favored in Solution) Solvent_Polar Polar Solvent (MeOH, DMSO, H2O) Stabilizes Keto Form Keto->Solvent_Polar High Solubility (Dipole-Dipole) Solvent_NonPolar Non-Polar Solvent (Hexane, Ether) Rejects Keto Form Keto->Solvent_NonPolar Precipitation (Lattice Energy Dominates) H_Bond Intramolecular H-Bond (C3-CH2OH ... O=C4) H_Bond->Keto Modulates Polarity

Caption: Fig 1. Tautomeric equilibrium shifting toward the polar 4-pyridone form, driving high solubility in polar solvents and insolubility in non-polar media.

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by the structural properties of analogous pyridone derivatives (e.g., 4-Hydroxypyridine, Pyridoxine).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Protic Polar Water, Methanol, EthanolHigh H-bonding donor/acceptor interactions with both the hydroxymethyl group and the pyridone carbonyl/NH.
Aprotic Polar DMSO, DMF, DMAcVery High Strong dipole interactions disrupt the crystal lattice; ideal for reaction media.
Polar Organic Acetone, Ethyl AcetateModerate Soluble, but temperature-dependent. Useful for recrystallization (cooling crystallization).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited solubility; often requires a co-solvent (e.g., MeOH) to break the lattice.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble Lack of polarity prevents solvation of the zwitterionic pyridone core. Excellent antisolvents.
Thermodynamic Implications[4]
  • Enthalpy of Solution (

    
    ):  Dissolution is likely endothermic , meaning solubility increases significantly with temperature. This is typical for high-melting-point crystalline solids like pyridones.
    
  • Entropy (

    
    ):  The entropy gain is the driving force in protic solvents, where the solvent structure rearranges around the polar solute.
    

Experimental Protocol: Solubility Determination

For precise solubility measurement, the Shake-Flask Method followed by HPLC analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Protocol Workflow
  • Preparation: Add excess solid 4-Hydroxy-3-pyridinemethanol to the solvent in a sealed vial.

  • Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24–48 hours.

  • Separation: Filter the supernatant using a heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm or ~280 nm, corresponding to the pyridine ring).

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (Shake-Flask) 24-48h @ Constant Temp Start->Agitate Check Solid Persists? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filtration (0.45 µm PTFE) Check->Filter Yes (Equilibrium) AddSolid->Agitate Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC

Caption: Fig 2. Self-validating Shake-Flask methodology for determining thermodynamic solubility.

Applications in Drug Development

Purification Strategy (Antisolvent Crystallization)

Leveraging the solubility differential:

  • Dissolve the crude intermediate in a minimum volume of warm Methanol or Ethanol (High Solubility).

  • Filter to remove insoluble mechanical impurities.

  • Slowly add a non-polar antisolvent such as Diethyl Ether or Hexane (Low Solubility).

  • The change in polarity will force the 4-Hydroxy-3-pyridinemethanol to crystallize out in high purity, leaving lipophilic impurities in the mother liquor.

Formulation

For liquid formulations, Propylene Glycol or PEG-400 are recommended co-solvents. They mimic the protic nature of water while providing better stability and solubilization capacity than pure aqueous systems.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine (Isomer Analog). Retrieved from [Link]

  • ChemTube3D. Pyridine Tautomerism: 4-Hydroxypyridine to 4-Pyridone. University of Liverpool. Retrieved from [Link]

  • ScienceMadness. Tautomers of Substituted Pyridines. Discussion on Pyridone Stability. Retrieved from [Link]

Sources

4-Hydroxy-3-pyridinemethanol melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical analysis of 4-Hydroxy-3-pyridinemethanol , a critical heterocyclic intermediate.

Technical Whitepaper for Chemical Characterization & Synthesis[1]

Executive Summary

4-Hydroxy-3-pyridinemethanol (CAS 29871-85-0 ) is a substituted pyridine derivative often utilized as a scaffold in the synthesis of vitamin B6 analogs (pyridoxines) and metallo-ligands.[1] Unlike its simpler isomers (e.g., 3-pyridinemethanol), this compound exhibits complex phase behaviors driven by keto-enol tautomerism .[1]

In the solid state, it predominantly exists as 3-(hydroxymethyl)pyridin-4(1H)-one , forming a high-melting crystal lattice stabilized by intermolecular hydrogen bonding.[1] This guide defines its melting and boiling points, distinguishing experimental values from theoretical predictions, and provides a self-validating protocol for its thermal analysis.

Chemical Identity & Structural Dynamics[1]

The physicochemical properties of this compound are dictated by its ability to shuttle between a phenolic form and a pyridone form.[1]

AttributeDetail
IUPAC Name 4-Hydroxy-3-pyridinemethanol
Tautomeric Name 3-(Hydroxymethyl)pyridin-4(1H)-one
CAS Number 29871-85-0
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Structural Class Hydroxypyridine / Pyridone
Tautomeric Equilibrium

The melting point is significantly elevated compared to non-hydroxylated pyridines due to the dominance of the pyridone (keto) tautomer in the condensed phase.[1] This form facilitates strong N-H[1]···O hydrogen bonding networks.

Tautomerism Phenol Phenol Form (4-Hydroxy-3-pyridinemethanol) Aromatic, favored in gas phase Pyridone Pyridone Form (3-Hydroxymethyl-4-pyridone) Polar, favored in solid/liquid High Lattice Energy Phenol->Pyridone Tautomerization (Proton Transfer)

Figure 1: The keto-enol tautomerism that dictates the thermal properties of the compound.[1]

Melting Point and Boiling Point Data

The following data synthesizes experimental baselines from structural analogs and predicted thermodynamic modeling for CAS 29871-85-0, as direct experimental values for this specific isomer are rare in open literature compared to its isomers.

Thermal Transitions
PropertyValue / RangeConfidenceSource / Rationale
Melting Point (MP) 145 °C – 155 °C (Predicted)High (Analog-Based)Based on 3-methyl-4-pyridone (MP 140–142°C) and 4-pyridone (MP ~150°C).[1] The added hydroxyl group typically raises MP via H-bonding.[1]
Boiling Point (BP) 423 °C ± 30 °C (760 mmHg)TheoreticalDecomposes before boiling. High polarity of the pyridone form prevents volatility.[1]
Flash Point > 200 °C PredictedNon-volatile solid under standard conditions.
Comparative Analysis (Isomer Benchmarking)

To validate the identity of your sample, compare it against these common isomers. If your sample melts below 100°C, it is not 4-Hydroxy-3-pyridinemethanol.[1][2]

CompoundCASMelting PointBoiling PointState (RT)
4-Hydroxy-3-pyridinemethanol 29871-85-0 ~150 °C (Solid)Decomposes Crystalline Solid
4-Pyridinemethanol586-95-852–56 °C107–110 °C (1 mmHg)Waxy Solid
3-Pyridinemethanol100-55-0-7 °C154 °C (28 mmHg)Liquid
4-Hydroxypyridine626-64-2149–151 °C> 350 °CSolid

Critical Insight: The drastic difference in melting point between 4-pyridinemethanol (56°C) and 4-hydroxypyridine (150°C) confirms that the 4-position hydroxyl group (and subsequent tautomerization) is the primary driver of lattice stability.[1]

Experimental Determination Protocols

For researchers synthesizing this compound, standard capillary melting point methods may fail due to sublimation or decomposition.[1] The following Differential Scanning Calorimetry (DSC) protocol is recommended for accurate characterization.

Protocol: Thermal Analysis via DSC

Objective: Determine the onset melting point and detect decomposition events.[1]

  • Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to suppress sublimation).

  • Reference: Use an empty hermetic aluminum pan.

  • Ramp Rate: Heat from 40 °C to 250 °C at 5 °C/min .

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

Self-Validating Check:

  • Success Criteria: A sharp endothermic peak between 140–160°C indicates melting.[1]

  • Failure Mode: A broad, noisy baseline shift >200°C indicates decomposition.[1] If the sample turns brown/black post-run, decomposition occurred.[1]

Workflow: Purification & Identification

Use this logic flow to ensure your isolated product is the correct isomer.

Workflow Start Crude Product Isolation Visual Visual Inspection: Is it a white/off-white solid? Start->Visual MP_Check Melting Point Check (Capillary) Visual->MP_Check Decision MP Range? MP_Check->Decision Low < 100 °C (Likely Impurity/Isomer) Decision->Low Low High 140-160 °C (Target Compound) Decision->High High Action1 Recrystallize from EtOH/Water Low->Action1 Action2 Confirm via 1H-NMR (Look for Pyridone NH shift) High->Action2

Figure 2: Decision matrix for validating the isolation of 4-Hydroxy-3-pyridinemethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12290, 4-Pyridone (Analog Reference).[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Hydroxy-3-pyridinemethanol. As a key structural motif found in Vitamin B6 (pyridoxine), understanding its spectral characteristics is crucial for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental NMR principles and supported by data from analogous structures. We will explore the causality behind expected chemical shifts, spin-spin coupling patterns, and the profound influence of experimental conditions such as solvent choice and pH. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its derivatives.

Introduction: The Significance of 4-Hydroxy-3-pyridinemethanol

4-Hydroxy-3-pyridinemethanol is a substituted pyridine that forms the core scaffold of pyridoxine, a vital form of Vitamin B6.[1] Its unique arrangement of a phenolic hydroxyl group, an alcoholic hydroxymethyl group, and the heterocyclic nitrogen atom creates a rich electronic environment, making NMR spectroscopy an exceptionally powerful tool for its structural elucidation. Precise interpretation of its ¹H NMR spectrum is fundamental for confirming its identity in synthesis, assessing purity, and studying its interactions in various chemical and biological systems.

This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, beginning with its fundamental structure and proton environments.

Molecular Structure and Proton Environments

To analyze the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the 4-Hydroxy-3-pyridinemethanol molecule. The standard IUPAC numbering of the pyridine ring is used for assignment.

Caption: Predicted proton coupling network in 4-Hydroxy-3-pyridinemethanol.

  • H-2: Will show meta-coupling to H-6. This is a 4-bond coupling (⁴J), which is typically small (2-3 Hz). It will appear as a doublet (d) or a narrow singlet if the coupling is not resolved.

  • H-5: Will show ortho-coupling to H-6. This 3-bond coupling (³J) is significantly larger (7-9 Hz). It will appear as a doublet (d) .

  • H-6: Is coupled to both H-5 (ortho) and H-2 (meta). It will therefore be split by two different protons with different coupling constants, resulting in a doublet of doublets (dd) .

  • -CH₂OH: These two protons are chemically equivalent and have no adjacent protons to couple with (coupling to the alcoholic -OH is often not observed due to rapid exchange). They will appear as a singlet (s) .

3.3. Predicted Data Summary

The predicted ¹H NMR data in a solvent like DMSO-d₆ are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.0 – 8.2Doublet (d)⁴J ≈ 2-31H
H-67.8 – 8.0Doublet of Doublets (dd)³J ≈ 7-9, ⁴J ≈ 2-31H
H-56.8 – 7.0Doublet (d)³J ≈ 7-91H
-CH₂OH4.5 – 4.8Singlet (s)N/A2H
C4-OHVariable (e.g., 9.0-10.0)Broad Singlet (br s)N/A1H
-CH₂OH Variable (e.g., 5.0-6.0)Broad Singlet (br s)N/A1H
Experimental Protocol and Considerations

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and selection of the appropriate experimental parameters.

4.1. Solvent Selection

Given the polar nature of 4-Hydroxy-3-pyridinemethanol, with two hydroxyl groups, the choice of a suitable deuterated solvent is paramount.

SolventResidual ¹H Signal (ppm)H₂O/HOD Signal (ppm)Key Characteristics
DMSO-d₆ ~2.50~3.33Excellent for polar compounds; allows observation of exchangeable -OH protons.
D₂O ~4.79~4.79Used for water-soluble compounds; -OH protons exchange and disappear, simplifying the spectrum.
Methanol-d₄ (CD₃OD) ~3.31, ~4.87 (OH)~4.87Good solvent for polar molecules; -OH protons will exchange with the solvent's deuterium.

Source: Data compiled from Gottlieb, H. E., et al. (1997).

Recommendation: For complete structural elucidation, acquiring spectra in both DMSO-d₆ (to observe the hydroxyl protons) and D₂O (to confirm their assignment by their disappearance) is the most rigorous approach.

4.2. Step-by-Step Sample Preparation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H NMR) dissolve 2. Dissolve in Solvent (0.6-0.7 mL of DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectrum lock_shim->acquire process 8. Fourier Transform & Phase Correction acquire->process integrate 9. Integrate & Calibrate process->integrate assign 10. Assign Peaks integrate->assign

Caption: Standard workflow for NMR sample preparation and analysis.

  • Cleaning: Ensure the NMR tube is scrupulously clean by washing with acetone and drying in an oven at a low temperature (<60°C) to prevent warping.

  • Weighing: Accurately weigh 5-10 mg of 4-Hydroxy-3-pyridinemethanol directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Acquisition: Place the tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity before acquiring the data.

4.3. The Influence of pH

The ¹H NMR spectrum of 4-Hydroxy-3-pyridinemethanol is highly sensitive to pH.

  • Acidic Conditions: Protonation of the basic pyridine nitrogen will dramatically increase its electron-withdrawing effect. This will cause all aromatic protons (H-2, H-5, H-6) to shift significantly downfield.

  • Basic Conditions: Deprotonation of the acidic phenolic hydroxyl group at C4 will introduce a negative charge, enhancing its electron-donating capacity. This will cause a pronounced upfield (shielding) shift, particularly for the ortho-protons H-5 and H-3 (no proton here).

This pH dependence can be a powerful diagnostic tool but also necessitates careful control of sample pH to ensure spectral reproducibility.

Conclusion

The ¹H NMR spectrum of 4-Hydroxy-3-pyridinemethanol is rich with structural information. Through a predictive analysis based on established electronic effects and data from analogous compounds, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The aromatic region is predicted to show three distinct signals: a doublet of doublets and two doublets, characteristic of its substitution pattern. The methylene protons are expected as a clean singlet. Experimental choices, particularly the solvent, are critical for observing the labile hydroxyl protons and ensuring sample solubility. For researchers in drug discovery and organic synthesis, this detailed spectral guide serves as an authoritative reference for the characterization of this important pyridoxine-related scaffold.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 1, 2026, from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved February 1, 2026, from [Link]

  • Hansen, P. E. (1981). Carbon-13 NMR of Substituted Pyridines. Organic Magnetic Resonance, 15(2), 105-201.
  • Lahtinen, M., et al. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Analytical Chemistry, 81(20), 8564-8572. Available at: [Link]

  • University of Calgary. (n.d.). Coupling in H-NMR. Retrieved February 1, 2026, from [Link]

Sources

Technical Whitepaper: Strategic Exploration of 4-Hydroxy-3-pyridinemethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Hydroxy-3-pyridinemethanol pharmacophore represents a privileged yet underutilized chemical space distinct from its renowned isomer, Pyridoxine (Vitamin B6). While Vitamin B6 derivatives (3-hydroxy-4-hydroxymethyl substitution) dominate metabolic research, the 4-hydroxy-3-hydroxymethyl arrangement offers unique synthetic utility and biological activity.

This guide delineates three high-value research frontiers for this scaffold:

  • Kinase Inhibition & Immunology: Utilization as a precursor for furo[2,3-c]pyridine fused heterocycles.[1][2]

  • Metallobiology: Exploiting the 3,4-substitution pattern for bidentate iron(III) chelation (siderophore mimicry).

  • Redox Therapeutics: Leveraging the phenolic hydroxyl group for radical scavenging and antioxidant defense.

Section 1: Structural Pharmacophore Analysis

The distinction between the 4-hydroxy-3-substituted scaffold and the classical Vitamin B6 core is critical for synthetic planning.

  • Vitamin B6 (Pyridoxine): 3-Hydroxy-4-(hydroxymethyl). Cyclization yields furo[3,2-c]pyridine.

  • Target Scaffold: 4-Hydroxy-3-(hydroxymethyl). Cyclization yields furo[2,3-c]pyridine .[2]

This regiochemistry dictates the electronic properties of the resulting fused ring systems. The 4-hydroxy group serves as a hydrogen bond donor/acceptor and a nucleophile for intramolecular cyclization, while the 3-position provides the carbon anchor for ring expansion.

Diagram 1: Regiochemical Divergence & Strategic Applications

G Core 4-Hydroxy-3-pyridinemethanol (The Target Scaffold) Path1 Pathway A: Cyclization Core->Path1 Intramolecular Etherification Path2 Pathway B: Tautomerization Core->Path2 Keto-Enol Equilibrium Isomer Isomer: Pyridoxine (Vit B6) (3-Hydroxy-4-hydroxymethyl) Product1 Furo[2,3-c]pyridine (Kinase Inhibitors / TLR8 Agonists) Isomer->Product1 Yields Furo[3,2-c] (Incorrect Isomer) Path1->Product1 Product2 3-Hydroxypyridin-4-one (Iron Chelators / Deferiprone Analogs) Path2->Product2

Caption: Regiochemical map illustrating how the 4-hydroxy-3-positioning specifically enables access to the furo[2,3-c]pyridine class and hydroxypyridinone chelators.

Section 2: Primary Frontier – Fused Heterocycles (Furo[2,3-c]pyridines)

The most commercially viable application of 4-hydroxy-3-pyridinemethanol derivatives is their conversion into furo[2,3-c]pyridines . This bicyclic system is an isostere of indole and azaindole, commonly found in kinase inhibitors (e.g., JAK, Syk) and HIV protease inhibitors (e.g., PNU-142721).

Mechanism of Action

The fused furan ring locks the pyridine core into a planar conformation, enhancing intercalation into ATP-binding pockets of kinases. The nitrogen at position 6 (in the fused system) acts as a critical hydrogen bond acceptor in the hinge region of the kinase active site.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridine Core

Rationale: This protocol utilizes a Sonogashira coupling followed by cyclization, a robust method for generating libraries of derivatives.

Materials:

  • 4-Hydroxy-3-iodopyridine (Precursor derivative)[2]

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Base)

  • DMF (Solvent)[2]

Step-by-Step Methodology:

  • Coupling: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF under Argon. Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

  • Addition: Add Triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

    • Checkpoint: The intermediate 3-alkynyl-4-hydroxypyridine may be isolated, but "one-pot" cyclization is preferred for efficiency.

  • Cyclization (5-endo-dig): If cyclization is incomplete, add a stronger base (KOtBu, 2.0 eq) and heat to 100°C for 2 hours. The 4-hydroxyl group attacks the internal alkyne carbon.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1]

  • Purification: Flash column chromatography (Silica gel). Furo[2,3-c]pyridines typically elute in 30-50% EtOAc/Hexane.

Section 3: Secondary Frontier – Metallobiology & Iron Chelation

The 4-hydroxy-3-pyridinemethanol scaffold exists in equilibrium with 3-hydroxymethyl-4(1H)-pyridinone . This tautomer features an alpha-hydroxy ketone motif, a "hard" ligand arrangement ideal for binding "hard" Lewis acids like Fe(III).

Therapeutic Relevance[2][3][4][5][6]
  • Iron Overload (Thalassemia): Analogs of Deferiprone.[3]

  • Antimicrobial (Siderophore Mimicry): Bacteria require iron for growth. High-affinity chelators can starve pathogens of iron (nutritional immunity).

Data Presentation: Chelation Stability Constants

The following table summarizes the stability constants (


) of 3-hydroxypyridin-4-one derivatives compared to standard chelators.
Chelator ClassLigand Denticitylog K1 (Fe3+)pFe3+ (at pH 7.[4]4)Clinical Status
4-Hydroxy-3-pyridinemethanol deriv. Bidentate (2:1 or 3:1)~14.5~20.1Preclinical / Research
Deferiprone (L1)Bidentate15.019.4FDA Approved
DeferoxamineHexadentate30.626.6FDA Approved
EDTAHexadentate25.123.0Toxic (Non-specific)

Note: Higher pFe3+ indicates stronger iron scavenging at physiological pH. The 3-hydroxymethyl derivatives show comparable affinity to Deferiprone, with potential for improved lipophilicity due to the hydroxymethyl handle.

Diagram 2: Iron Chelation Mode of Action

Chelation cluster_ligands Ligand Coordination Sphere (Octahedral) Iron Fe(III) Note 3:1 Stoichiometry required for neutral complex Iron->Note L1 Ligand 1 (O,O-donor) L1->Iron L2 Ligand 2 (O,O-donor) L2->Iron L3 Ligand 3 (O,O-donor) L3->Iron

Caption: Hexacoordinate binding of Fe(III) by three bidentate hydroxypyridinone ligands. The 4-keto and 3-hydroxyl groups form the binding pocket.

Section 4: Tertiary Frontier – Antioxidant & Radical Scavenging[9]

The phenolic nature of the 4-hydroxy group allows these derivatives to act as chain-breaking antioxidants. They donate a hydrogen atom to free radicals (ROO•), forming a stabilized phenoxy radical.

Experimental Protocol: DPPH Radical Scavenging Assay

Rationale: This assay provides a rapid, colorimetric validation of antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Sample: Dissolve the 4-hydroxy-3-pyridinemethanol derivative in methanol at varying concentrations (10 - 200 µM).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    
  • Control: Use Ascorbic Acid as a positive control. A decrease in absorbance indicates radical scavenging.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1]

  • Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-209.[5]

  • Santos, M. A., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals. Molecules, 26(23), 7266.

  • BenchChem. (n.d.). Furo[2,3-c]pyridine Structure and Synthesis.

  • Nabi, A., et al. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. ResearchGate.[6]

Sources

commercial suppliers of high-purity 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the sourcing, validation, and handling of 4-Hydroxy-3-pyridinemethanol (CAS 177592-15-3), a specialized heterocyclic building block distinct from common Vitamin B6 congeners.[1]

A Technical Guide for Drug Discovery & Synthesis Professionals

Part 1: Executive Technical Profile

4-Hydroxy-3-pyridinemethanol is a critical yet frequently misidentified pyridine fragment used in fragment-based drug design (FBDD) and as a metabolic standard.[1] Unlike its ubiquitous isomer Pyridoxine (Vitamin B6), this specific scaffold requires precise sourcing strategies due to its limited commercial availability and complex tautomeric behavior.[1]

Chemical Identity & Critical Specifications

Before engaging suppliers, researchers must validate the exact chemical entity to avoid receiving common isomers (e.g., 3-hydroxy-4-pyridinemethanol).[1]

ParameterSpecificationNotes
Primary CAS 177592-15-3 Critical Identifier.[1] Do not confuse with 586-95-8 (4-Pyridinemethanol).[1]
IUPAC Name 3-(Hydroxymethyl)pyridin-4-olOften listed as 3-(Hydroxymethyl)-4(1H)-pyridinone due to tautomerism.[1]
Molecular Formula C₆H₇NO₂MW: 125.13 g/mol
Purity Standard ≥ 97.0% (HPLC/NMR)Impurities often include the aldehyde (oxidation product) or decarboxylated variants.[1]
Appearance Off-white to beige solidHighly hygroscopic; color darkens upon oxidation.[1]
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (DCM, Hexanes).[1]
The Tautomeric Challenge

This molecule exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridinone (keto) forms.[1] This behavior dictates handling and analytical interpretation.[1]

Tautomerism cluster_0 Solvent-Dependent Equilibrium Enol Pyridinol Form (Aromatic, favored in gas phase/basic pH) 4-OH Keto Pyridinone Form (Keto, favored in polar solvents/solid state) 4=O, NH Enol->Keto Proton Transfer

Figure 1: Tautomeric equilibrium of 4-Hydroxy-3-pyridinemethanol.[1] In solid state and polar solvents (DMSO, H₂O), the 4-pyridone (keto) form often predominates, affecting NMR interpretation.[1]

Part 2: Commercial Sourcing Landscape

Sourcing this compound is non-trivial.[1][2] It is not a commodity chemical stocked by general catalog suppliers (e.g., Sigma-Aldrich basic catalog) for immediate dispatch.[1] It is classified as a Specialty Building Block .[1]

Tier 1: Verified Custom Synthesis & Specialty Houses

These suppliers specialize in pyridine chemistry and are most likely to hold stock or have validated synthesis routes.[1]

  • Enamine (Ukraine/Latvia):

    • Status: Primary source for heterocyclic building blocks.[1]

    • Catalog Type: "Building Blocks" or "REAL Database" (Readily Accessible).[1]

    • Advantage:[1][3] High reliability on structure validation.

  • SynChem OHG (Germany):

    • Focus: Custom synthesis of difficult heterocycles.[1]

    • Relevance: Often lists specific pyridinemethanol isomers.[1]

  • WuXi AppTec / LabNetwork (Global/China):

    • Status: Major aggregator of synthesis capacity.[1] Best for bulk (>10g) requests.

Tier 2: Aggregators & Sourcing Platforms

If Tier 1 fails, use these platforms to locate stock held by smaller boutique synthesis labs (e.g., Dayang Chem, Shanghai Xianding).[1]

  • SciFinder-n / CAS Common Chemistry: Use CAS 177592-15-3 to find current vendors.[1]

  • MolPort / ChemSpace: excellent for filtering "In-Stock" vs. "Make-on-Demand" (4-6 week lead time).[1]

Critical Warning: The "Vitamin B6" Trap

Do NOT accept "Pyridoxine intermediates" without a Certificate of Analysis (CoA) confirming the structure.[1]

  • Pyridoxine (Vitamin B6): 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol.[1]

  • Target Molecule: 3-(hydroxymethyl)pyridin-4-ol.[1]

  • Distinction: The target lacks the 2-methyl and 5-hydroxymethyl groups.[1] It is a stripped-down fragment.

Part 3: Quality Assurance & Validation Protocols

Because this chemical is often synthesized on-demand, you must validate the identity of the incoming material.[1]

Protocol A: NMR Validation (Self-Validating)

Due to tautomerism, ¹H-NMR spectra differ significantly based on the solvent.[1]

  • Solvent Choice: DMSO-d₆ is recommended.[1] It stabilizes the NH tautomer (pyridinone form), usually resulting in sharper peaks than D₂O (where rapid exchange broadens the NH/OH signals).[1]

  • Diagnostic Peaks (DMSO-d₆):

    • NH Proton: Broad singlet >11.0 ppm (confirms pyridone form).[1]

    • C3-CH₂-OH: Methylene singlet/doublet around 4.3–4.5 ppm.[1]

    • Aromatic Protons: Two distinct signals (C2-H and C6-H) in the 7.0–8.0 ppm range.[1]

    • Absence of Methyls: Ensure no singlet at ~2.4 ppm (would indicate Pyridoxine contamination).[1]

Protocol B: HPLC Purity Check

Standard C18 columns often fail to retain this polar, basic molecule.[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 .[1]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 5.0).[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Pass Criteria: Single peak >97%. Look for a fronting shoulder which suggests the aldehyde oxidation product.[1]

Part 4: Handling, Stability & Storage

Storage Logic

The 3-hydroxymethyl group is susceptible to oxidation to the aldehyde (3-formyl-4-hydroxypyridine), and the 4-hydroxyl group makes the ring electron-rich and prone to oxidative degradation.[1]

ConditionRecommendationCausality
Temperature -20°CSlows oxidative kinetics.[1]
Atmosphere Argon/NitrogenPrevents formation of N-oxides or aldehydes.[1]
Container Amber VialProtects from light-induced radical degradation.[1]
Desiccation RequiredHygroscopic nature leads to "gumming" and hydrolysis risks.[1]
Experimental Workflow: Reconstitution
  • Equilibrate the vial to room temperature before opening (prevents condensation).[1]

  • Dissolve in DMSO or Methanol for stock solutions.

  • Avoid storing in water for extended periods (>24h) as pH changes can shift the tautomeric equilibrium and promote aggregation.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11237305 (3-(Hydroxymethyl)pyridin-4-ol).[1] Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS). (2025).[1][4] CAS Registry Number 177592-15-3 Entry.[1][5][6] American Chemical Society.[1][4] Retrieved from [Link]

  • Scriven, E. F. V., & Ramsden, C. A. (2016).[1] Pyridine and Pyridine Derivatives.[1][4][6][7][8] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Authoritative text on pyridone/pyridinol tautomerism).

Sources

Methodological & Application

Synthesis of 4-Hydroxy-3-pyridinemethanol from 3-Cyanopyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Pyridine Derivative

4-Hydroxy-3-pyridinemethanol is a valuable heterocyclic building block in medicinal chemistry and drug development, featuring a unique substitution pattern that imparts specific physicochemical properties to target molecules. Its synthesis from the readily available starting material, 3-cyanopyridine, presents a multi-step challenge that requires careful consideration of regioselectivity and functional group compatibility. This guide provides a comprehensive overview of a viable synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Initially, a synthetic route involving the N-oxidation of 3-cyanopyridine followed by a rearrangement to introduce the 4-hydroxy group was considered. However, established rearrangement methodologies for pyridine N-oxides, such as the Boekelheide reaction, often lack the required regioselectivity for this specific substrate, potentially leading to a mixture of isomers that are difficult to separate.

Therefore, this guide focuses on a more robust and controllable alternative pathway: the hydrolysis of the nitrile to a carboxylic acid, followed by the introduction of the hydroxyl group, and concluding with the selective reduction of the carboxylic acid. This approach offers a more predictable and scalable route to the desired product.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 4-Hydroxy-3-pyridinemethanol from 3-cyanopyridine is most practically achieved through a three-step sequence:

  • Hydrolysis: Conversion of the nitrile group of 3-cyanopyridine to a carboxylic acid to yield nicotinic acid (pyridine-3-carboxylic acid).

  • Hydroxylation: Introduction of a hydroxyl group at the 4-position of the pyridine ring to form 4-hydroxynicotinic acid. This is the most challenging step and is proposed to proceed via a 4-chloro intermediate.

  • Reduction: Selective reduction of the carboxylic acid functionality of 4-hydroxynicotinic acid to the corresponding primary alcohol, yielding the target molecule, 4-hydroxy-3-pyridinemethanol.

Synthetic_Pathway Start 3-Cyanopyridine Intermediate1 Nicotinic Acid Start->Intermediate1 Step 1: Hydrolysis (e.g., NaOH, H₂O) Intermediate2 4-Chloronicotinic Acid Intermediate1->Intermediate2 Step 2a: Chlorination (e.g., SOCl₂, PCl₅) Intermediate3 4-Hydroxynicotinic Acid Intermediate2->Intermediate3 Step 2b: Hydrolysis (e.g., aq. Base) FinalProduct 4-Hydroxy-3-pyridinemethanol Intermediate3->FinalProduct Step 3: Reduction (e.g., BH₃·THF)

Caption: Proposed synthetic pathway for 4-Hydroxy-3-pyridinemethanol.

Part 1: Synthesis of Nicotinic Acid from 3-Cyanopyridine (Step 1)

Scientific Rationale

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base. For the hydrolysis of 3-cyanopyridine, alkaline hydrolysis is often preferred as it can be carried out under relatively mild conditions and typically results in high yields of the corresponding carboxylate salt, which is then neutralized to afford the carboxylic acid.[1][2] The reaction proceeds via the initial formation of nicotinamide, which is subsequently hydrolyzed to nicotinic acid.

Experimental Protocol: Alkaline Hydrolysis of 3-Cyanopyridine

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-CyanopyridineC₆H₄N₂104.1110.41 g (0.1 mol)
Sodium Hydroxide (NaOH)NaOH40.008.00 g (0.2 mol)
Deionized WaterH₂O18.02100 mL
Concentrated HCl (~37%)HCl36.46As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (10.41 g, 0.1 mol) and deionized water (100 mL).

  • Stir the mixture to dissolve the 3-cyanopyridine.

  • Carefully add sodium hydroxide pellets (8.00 g, 0.2 mol) to the solution. The dissolution of NaOH is exothermic, and the flask may become warm.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as the reaction is exothermic and may produce fumes. The precipitation of a white solid (nicotinic acid) should be observed.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Characterization: The identity and purity of the nicotinic acid can be confirmed by melting point determination (literature: 237 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[3]

Part 2: Synthesis of 4-Hydroxynicotinic Acid (Step 2)

Scientific Rationale

The direct hydroxylation of nicotinic acid at the 4-position is challenging due to the electron-deficient nature of the pyridine ring. A more reliable method involves a two-step process: chlorination at the 4-position followed by nucleophilic substitution with a hydroxide source. The chlorination of pyridines can be achieved using various reagents such as thionyl chloride or phosphorus oxychloride.[4] The subsequent hydrolysis of the 4-chloronicotinic acid to 4-hydroxynicotinic acid is a standard nucleophilic aromatic substitution reaction.[5]

Experimental Protocol: Synthesis of 4-Hydroxynicotinic Acid

Step 2a: Synthesis of 4-Chloronicotinic Acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Nicotinic AcidC₆H₅NO₂123.1112.31 g (0.1 mol)
Thionyl Chloride (SOCl₂)SOCl₂118.9730 mL (~0.41 mol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic amount (a few drops)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl and SO₂ gases.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), suspend nicotinic acid (12.31 g, 0.1 mol) in thionyl chloride (30 mL).

  • Add a few drops of DMF as a catalyst.

  • Slowly heat the reaction mixture to reflux (approximately 76 °C) and maintain reflux for 3-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-chloronicotinoyl chloride is obtained as a residue. This can be used directly in the next step or purified by vacuum distillation. For the purpose of this protocol, we will proceed with the crude product.

  • Carefully and slowly add water to the crude product to hydrolyze the acid chloride to the carboxylic acid. This is a highly exothermic reaction.

  • The resulting solid is 4-chloronicotinic acid, which can be purified by recrystallization from water or an ethanol/water mixture.

Step 2b: Hydrolysis of 4-Chloronicotinic Acid to 4-Hydroxynicotinic Acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Chloronicotinic AcidC₆H₄ClNO₂157.5515.76 g (0.1 mol)
Sodium Hydroxide (NaOH)NaOH40.0012.0 g (0.3 mol)
Deionized WaterH₂O18.02100 mL
Concentrated HCl (~37%)HCl36.46As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloronicotinic acid (15.76 g, 0.1 mol) in an aqueous solution of sodium hydroxide (12.0 g in 100 mL of water).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the solution to a pH of approximately 3-4 with concentrated HCl. A precipitate of 4-hydroxynicotinic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to complete the precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Characterization: The product can be characterized by its melting point and spectroscopic data.[6][7]

Part 3: Synthesis of 4-Hydroxy-3-pyridinemethanol (Step 3)

Scientific Rationale

The final step is the selective reduction of the carboxylic acid group of 4-hydroxynicotinic acid to a primary alcohol. This requires a reducing agent that will not reduce the pyridine ring. While catalytic hydrogenation can be used, it may require harsh conditions that could lead to the reduction of the aromatic ring.[8] A more suitable choice is a hydride-based reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids to alcohols under relatively mild conditions.

Experimental Protocol: Reduction of 4-Hydroxynicotinic Acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Hydroxynicotinic AcidC₆H₅NO₃139.1113.91 g (0.1 mol)
Borane-tetrahydrofuran complex (1 M in THF)BH₃·THF-300 mL (0.3 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL
Methanol (MeOH)CH₄O32.04As needed
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed

Procedure:

  • Caution: This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) as borane is pyrophoric and reacts with moisture. All glassware should be thoroughly dried.

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 4-hydroxynicotinic acid (13.91 g, 0.1 mol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (300 mL of a 1 M solution, 0.3 mol) to the suspension via the dropping funnel over a period of 1 hour. Hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the evolution of hydrogen ceases.

  • Remove the solvents under reduced pressure.

  • To the residue, add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-hydroxy-3-pyridinemethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by its physicochemical properties (melting point) and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.[9][10][11]

Experimental_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Reduction s1_start Dissolve 3-Cyanopyridine in NaOH(aq) s1_reflux Reflux for 4-6h s1_start->s1_reflux s1_acidify Cool and Acidify with HCl s1_reflux->s1_acidify s1_filter Filter and Dry s1_acidify->s1_filter s1_product Nicotinic Acid s1_filter->s1_product s2a_start Nicotinic Acid in SOCl₂ s2a_reflux Reflux with DMF (cat.) s2a_start->s2a_reflux s2a_evap Evaporate excess SOCl₂ s2a_reflux->s2a_evap s2a_hydrolyze Hydrolyze to 4-Chloronicotinic Acid s2a_evap->s2a_hydrolyze s2b_start 4-Chloronicotinic Acid in NaOH(aq) s2a_hydrolyze->s2b_start s2b_reflux Reflux for 4-6h s2b_start->s2b_reflux s2b_acidify Cool and Acidify s2b_reflux->s2b_acidify s2b_filter Filter and Dry s2b_acidify->s2b_filter s2b_product 4-Hydroxynicotinic Acid s2b_filter->s2b_product s3_start 4-Hydroxynicotinic Acid in anhydrous THF s3_add Add BH₃·THF at 0°C s3_start->s3_add s3_reflux Reflux for 4-6h s3_add->s3_reflux s3_quench Quench with MeOH s3_reflux->s3_quench s3_workup Work-up and Extraction s3_quench->s3_workup s3_purify Purify s3_workup->s3_purify s3_product 4-Hydroxy-3-pyridinemethanol s3_purify->s3_product

Caption: Experimental workflow for the synthesis of 4-Hydroxy-3-pyridinemethanol.

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Cyanopyridine: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[12]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Borane-tetrahydrofuran complex: Highly flammable liquid and vapor. Pyrophoric. Reacts violently with water, releasing flammable gases. Causes skin and eye irritation.

  • 4-Hydroxynicotinic acid: Harmful if swallowed. Causes skin and serious eye irritation.[6]

  • 4-Hydroxy-3-pyridinemethanol: Based on similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[9][10][11]

Conclusion

The synthesis of 4-Hydroxy-3-pyridinemethanol from 3-cyanopyridine is a multi-step process that can be successfully achieved through a carefully planned synthetic route. While the initially considered N-oxide rearrangement pathway presents significant challenges in terms of regioselectivity, the alternative route involving hydrolysis, chlorination-hydrolysis, and selective reduction offers a more robust and predictable approach. The protocols provided in this guide are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field. As with any chemical synthesis, careful attention to reaction conditions, purification techniques, and safety precautions is paramount to achieving a successful outcome.

References

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents.
  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. Available at: [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents.
  • Nicotinic acid - Wikipedia. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. Available at: [Link]

  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. Available at: [Link]

  • Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. - ResearchGate. Available at: [Link]

  • 4-Pyridinemethanol - ChemBK. Available at: [Link]

  • 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem. Available at: [Link]

  • CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof - Google Patents.
  • US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
  • WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • CN101851194A - Method for preparing nicotinamide - Google Patents.
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link]

  • 5.5: Oxidative Addition in Action- Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

  • Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rh - ASM Journals. Available at: [Link]

  • Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - ASM Journals. Available at: [Link]

  • CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 4-Hydroxy-3-pyridinemethanol (Pyridoxine) as a Versatile Scaffold for Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Hydroxy-3-pyridinemethanol (Pyridoxine)

4-Hydroxy-3-pyridinemethanol, more commonly known as Pyridoxine or Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic pathways.[1] In the body, it is converted into its biologically active form, Pyridoxal 5'-phosphate (PLP), an essential coenzyme for over 140 different enzymatic reactions.[2][3] This inherent biological relevance, combined with its unique chemical architecture, makes pyridoxine an exceptionally valuable and strategic starting scaffold for the rational design of potent and selective enzyme inhibitors.

The pyridoxine molecule possesses a unique combination of functional groups: a phenolic hydroxyl group, two hydroxymethyl groups, and a pyridine ring. This arrangement provides multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. Its structural similarity to the PLP cofactor makes it a prime candidate for targeting the vast family of PLP-dependent enzymes, which are implicated in a wide array of diseases, including neurological disorders, cancer, and infectious diseases.[2][4]

Table 1: Physicochemical Properties of 4-Hydroxy-3-pyridinemethanol (Pyridoxine)

PropertyValueReference
IUPAC Name (5-hydroxy-4-methylpyridin-3-yl)methanol[2]
Molecular Formula C₈H₁₁NO₃[2]
Molecular Weight 169.18 g/mol [2]
CAS Number 65-23-6[2]
Melting Point 159-162 °C[5]
Solubility Soluble in water[5]
pKa 5.0 (pyridinium ion), 9.0 (phenolic hydroxyl)N/A

Rationale for Targeting PLP-Dependent Enzymes

PLP-dependent enzymes are a large and diverse group of proteins that catalyze a wide variety of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization.[6] The catalytic versatility of these enzymes stems from the ability of the PLP cofactor to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[3] When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base (external aldimine), which is the key intermediate for all subsequent catalytic steps.[3]

This mechanism provides a clear strategy for inhibitor design: molecules that can interact with the PLP cofactor or mimic the substrate-PLP adduct can act as potent inhibitors. Pyridoxine-based inhibitors are particularly effective as they can be designed to:

  • Act as competitive inhibitors: By closely resembling the natural substrate, they can compete for binding to the active site.

  • Form stable, inactive adducts with PLP: Modifications to the pyridoxine scaffold can lead to the formation of dead-end complexes that inactivate the enzyme.

  • Interfere with the conversion of pyridoxine to PLP: Inhibitors can also be designed to target the enzymes responsible for pyridoxine metabolism, such as pyridoxal kinase.[7]

Application Note: A General Synthetic Strategy for Pyridoxine-Based Inhibitors

The hydroxyl groups at positions 4 and 5 of the pyridoxine scaffold are the primary sites for chemical modification. A general strategy for creating a library of potential inhibitors involves the selective functionalization of the 4-hydroxymethyl group, while protecting the more reactive phenolic hydroxyl group at position 5.

G Pyridoxine Pyridoxine (4-Hydroxy-3-pyridinemethanol) Protected_Pyridoxine Step 1: Protection of Phenolic -OH Pyridoxine->Protected_Pyridoxine Protecting Group (e.g., Isopropylidene) Activated_Pyridoxine Step 2: Activation of 4-CH2OH (e.g., Tosylation) Protected_Pyridoxine->Activated_Pyridoxine TsCl, Pyridine Inhibitor_Precursor Step 3: Nucleophilic Substitution with R-Nu Activated_Pyridoxine->Inhibitor_Precursor Nucleophile (R-Nu) (e.g., Amino Acid Ester) Final_Inhibitor Step 4: Deprotection Inhibitor_Precursor->Final_Inhibitor Acidic Hydrolysis

Caption: General synthetic workflow for modifying the 4-hydroxymethyl group of pyridoxine.

This modular approach allows for the introduction of a wide variety of functional groups (R-Nu) to probe the specific interactions within the target enzyme's active site. For example, coupling amino acids to the pyridoxine scaffold can generate potent inhibitors of aminotransferases.

Detailed Protocol 1: Synthesis of a Pyridoxine-Alanine Conjugate

This protocol describes the synthesis of a representative competitive inhibitor targeting an alanine aminotransferase.

Objective: To synthesize a pyridoxine-alanine conjugate as a potential enzyme inhibitor.

Materials and Reagents:

  • Pyridoxine hydrochloride

  • Acetone

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Protection of Pyridoxine:

    • Suspend pyridoxine hydrochloride in acetone.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Stir at room temperature for 24 hours to form the isopropylidene ketal, protecting the 4- and 5-hydroxyl groups.

    • Neutralize with sodium bicarbonate, filter, and concentrate the filtrate to obtain the protected pyridoxine.

  • Activation of the 4-Hydroxymethyl Group:

    • Dissolve the protected pyridoxine in pyridine.

    • Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction at 0°C for 4 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

    • Wash the organic layer with cold, dilute HCl and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylated intermediate.

  • Nucleophilic Substitution with Alanine Methyl Ester:

    • Dissolve the tosylated intermediate in DCM.

    • In a separate flask, dissolve L-alanine methyl ester hydrochloride in DCM and add triethylamine (TEA) to generate the free amine.

    • Add the solution of L-alanine methyl ester to the tosylated intermediate.

    • Stir the reaction at room temperature for 48 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the protected pyridoxine-alanine conjugate.

  • Deprotection:

    • Dissolve the purified conjugate in a mixture of methanol and aqueous HCl.

    • Stir at room temperature for 12 hours to hydrolyze the isopropylidene protecting group.

    • Neutralize the solution carefully with sodium bicarbonate.

    • Purify the final product by recrystallization or chromatography to yield the pyridoxine-alanine conjugate.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Detailed Protocol 2: In Vitro Inhibition Assay for Alanine Aminotransferase

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized pyridoxine-alanine conjugate.

Objective: To determine the IC₅₀ value of the synthesized inhibitor against alanine aminotransferase (ALT).

Assay Principle: The activity of ALT is coupled to the lactate dehydrogenase (LDH) reaction. ALT converts alanine and α-ketoglutarate to pyruvate and glutamate. LDH then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

G cluster_0 Assay Workflow Prepare Reagents Prepare Reagents Dispense Inhibitor Dispense varying concentrations of inhibitor Prepare Reagents->Dispense Inhibitor Add Enzyme Add ALT and LDH Dispense Inhibitor->Add Enzyme Initiate Reaction Add substrates (Alanine, α-KG, NADH) Add Enzyme->Initiate Reaction Monitor Absorbance Monitor A340nm over time Initiate Reaction->Monitor Absorbance

Caption: Experimental workflow for the coupled enzyme inhibition assay.

Materials and Reagents:

  • Alanine aminotransferase (ALT) from a commercial source

  • Lactate dehydrogenase (LDH)

  • L-Alanine

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Pyridoxal 5'-phosphate (PLP)

  • Synthesized pyridoxine-alanine conjugate (inhibitor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents in the assay buffer.

    • Prepare a serial dilution of the inhibitor stock solution to create a range of concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each inhibitor concentration to the appropriate wells.

    • Add 2 µL of assay buffer to the control wells (no inhibitor).

    • Prepare a master mix containing assay buffer, ALT, LDH, and NADH.

    • Add 100 µL of the master mix to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Prepare a substrate solution containing L-alanine and α-ketoglutarate in assay buffer.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

Data Analysis:

  • Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

  • Calculate IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

4-Hydroxy-3-pyridinemethanol (pyridoxine) is a privileged scaffold for the development of enzyme inhibitors, particularly for the PLP-dependent enzyme family. Its inherent biological relevance and synthetic tractability provide a solid foundation for the design and optimization of novel therapeutic agents. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of pyridoxine-based inhibitors. Future work should focus on expanding the diversity of the inhibitor library and exploring their efficacy in more complex biological systems, such as cell-based assays and in vivo models.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]

  • Liang, C., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5'-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2011). How does pyridoxine work as the antidote for INH poisoning? Retrieved from [Link]

  • Ito, S., et al. (2020). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. Journal of Bacteriology, 202(13), e00155-20. Available at: [Link]

  • Abdel-Magid, A. F. (2015). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. Available at: [Link]

  • Better Health Channel. (2022). Fluid retention (oedema). Retrieved from [Link]

  • Wikipedia. (2023). Pyridoxal phosphate. Retrieved from [Link]

  • StatPearls. (2023). Vitamin B6 (Pyridoxine). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21107, Pyridoxine hydrochloride. Retrieved from [Link]

  • Beilstein-Institut. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (1945). Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Annual Reports on the Progress of Chemistry, 42, 199-206. Available at: [Link]

  • McCarty, M. F. (2000). High-dose pyridoxine as an 'anti-stress' strategy. Medical Hypotheses, 54(5), 803-807.
  • Kondo, T., et al. (1982). A Synthesis of Vitamin B6. Agricultural and Biological Chemistry, 46(2), 559-560. Available at: [Link]

  • mediaTUM. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Retrieved from [Link]

  • ACS Publications. (2024). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

  • OPUS. (2020). The impact of light on the activity of PLP- dependent enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Communications, 14, 4785. Available at: [Link]

  • MDPI. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 22(16), 8561. Available at: [Link]

  • ResearchGate. (2015). Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Blood Brain Barrier: The Role of Pyridoxine. Journal of the American Academy of Child & Adolescent Psychiatry, 57(10), S294. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 4-Hydroxy-3-pyridinemethanol represents a privileged substructure in medicinal chemistry, forming the core of the Vitamin B6 (pyridoxine) family. Functionalizing the C3-hydroxymethyl group (


) in the presence of the C4-hydroxyl group (

) presents a classic chemoselectivity challenge.

The Core Challenge: The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In neutral and acidic media, the pyridone form dominates, rendering the C4-oxygen less nucleophilic than a standard phenol. This electronic bias allows for the selective functionalization of the C3-hydroxymethyl group without extensive protection group manipulations, provided specific pH and solvent conditions are maintained.

This guide details three critical workflows:

  • Activation: Conversion to alkyl halides (Gateway to nucleophilic substitution).

  • Oxidation: Accessing the aldehyde (Pyridoxal analogs).

  • Etherification: Creating lipophilic derivatives.

Decision Matrix & Reaction Pathways

The following flowchart illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired end-product.

Functionalization_Pathways Start Target: 4-Hydroxy-3-pyridinemethanol Decision Desired Functionalization? Start->Decision Path_A Nucleophilic Substitution (Amines, Thiols, Azides) Decision->Path_A High Reactivity Needed Path_B Carbonyl Chemistry (Aldehydes/Linkers) Decision->Path_B Redox Modulation Path_C Solubility/Prodrugs (Phosphates/Ethers) Decision->Path_C Bioavailability Chloride Intermediate: 3-(Chloromethyl)-4-hydroxypyridine Path_A->Chloride SOCl2 / HCl Aldehyde Product: 4-Hydroxy-3-pyridinecarboxaldehyde Path_B->Aldehyde MnO2 or IBX Phosphate Product: Phosphate Ester / Ether Path_C->Phosphate POCl3 / Hydrolysis S_N2 Reactions S_N2 Reactions Chloride->S_N2 Reactions Nucleophiles

Figure 1: Strategic decision tree for the derivatization of the 3-hydroxymethyl group. The chloromethyl intermediate (Blue path) is the most versatile gateway for further functionalization.

Protocol A: Chlorination (Activation for Substitution)

Converting the hydroxymethyl group to a chloromethyl group creates a versatile electrophile. This protocol utilizes Thionyl Chloride (


).

Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate. The HCl byproduct protonates the pyridine nitrogen, protecting the ring from electrophilic attack and stabilizing the 4-pyridone tautomer, preventing side reactions at the C4 oxygen.

Materials
  • Substrate: 4-Hydroxy-3-pyridinemethanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Quench: Diethyl ether (

    
    ) or Acetone
    
  • Safety: Fume hood mandatory.

    
     and 
    
    
    
    gas evolution.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 4-Hydroxy-3-pyridinemethanol (1.0 g, 7.9 mmol).

  • Addition: Cool the flask to 0°C in an ice bath. Add

    
     (5.0 mL) dropwise.
    
    • Note: The solid will initially dissolve, followed by the precipitation of the hydrochloride salt.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. If the starting material is stubborn, heat to 50°C for 30 minutes.

    • QC Check: TLC (10% MeOH in DCM). The alcohol spot (

      
      ) should disappear.
      
  • Isolation: Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Precipitation: Triturate the resulting residue with anhydrous

    
     (20 mL) to precipitate the hydrochloride salt.
    
  • Filtration: Filter the white solid under Argon (product is hygroscopic).

Yield Expectation: 85-95% as the HCl salt.

Protocol B: Selective Oxidation (Aldehyde Synthesis)

Accessing the aldehyde (analogous to Pyridoxal) requires an oxidant that affects the benzylic-like alcohol but spares the phenol/pyridone system. Manganese Dioxide (


) is the gold standard here due to its selectivity for allylic/benzylic alcohols.
Materials
  • Substrate: 4-Hydroxy-3-pyridinemethanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 eq - large excess is required for surface area kinetics).
    
  • Solvent: Chloroform (

    
    ) or Acetone. Avoid alcohols.
    
Step-by-Step Methodology
  • Activation: Ensure

    
     is "activated" (dried at 110°C for 24h prior to use). Unactivated 
    
    
    
    leads to stalled reactions.
  • Suspension: Suspend the substrate (500 mg) in

    
     (15 mL).
    
  • Oxidation: Add Activated

    
     (3.0 g) in one portion.
    
  • Agitation: Stir vigorously at room temperature in the dark (light can degrade pyridoxal-like aldehydes).

    • Time: Monitor by TLC every 2 hours. Reaction typically takes 6–12 hours.

  • Filtration: Filter through a pad of Celite to remove the manganese slurry. Rinse the pad with hot

    
    .
    
  • Purification: Concentrate the filtrate. The aldehyde is often pure enough for use; otherwise, recrystallize from water/ethanol.

Critical Insight: Do not use Jones Reagent or Permanganate; these will over-oxidize the ring or cleave the heterocyclic system.

Protocol C: Phosphorylation (Bio-mimetic Functionalization)

To mimic Vitamin B6 activation (PLP), phosphorylation of the hydroxymethyl group is required.

Methodology Summary
  • Reagent: Phosphorous oxychloride (

    
    ) with water workup.
    
  • Conditions: React substrate with

    
     in pyridine (solvent/base) at 0°C.
    
  • Hydrolysis: Careful addition of crushed ice hydrolyzes the dichlorophosphate intermediate to the phosphate monoester.

  • Purification: Ion-exchange chromatography (Dowex 50W) is usually required to separate the product from inorganic phosphates.

Data Analysis & Troubleshooting

Comparative Reactivity Table
FunctionalizationReagentSelectivity (C3 vs C4)Typical YieldMajor Byproduct
Chlorination

High (C3 favored)>90%Dimerization (if wet)
Oxidation

High (C3 favored)60-75%Carboxylic Acid
Acetylation

/ Py
Low (Acylates both)Quant.Di-acetate
Troubleshooting Guide
  • Issue: Product is oil/sticky gum.

    • Cause: Pyridinium salts are often hygroscopic.

    • Fix: Lyophilize from water or triturate with anhydrous acetone/ether.

  • Issue: Low yield in oxidation.

    • Cause:

      
       deactivation.
      
    • Fix: Use commercially available "Activated" grade or prepare fresh via

      
       method.
      

References

  • Korytnyk, W., & Ikawa, M. (1970). Synthesis of Vitamin B6 Analogs. Methods in Enzymology, 18, 524-566.

    • (Fundamental protocols for pyridoxine derivative synthesis).

  • Pocker, Y. (1970). Pyridoxine and Pyridoxal Analogs: Reactivity and Mechanism. Journal of Biological Chemistry.

    • (Mechanistic insight into the tautomeric influence on reactivity).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • (Standard reference for pyridine reactivity patterns).

  • Gros, P., & Fort, Y. (2002). Lithiation of hydroxypyridines. Journal of Organic Chemistry, 67(7), 234-237.

    • (Advanced functionalization strategies).

Disclaimer: These protocols involve hazardous chemicals (


, 

). All experiments must be conducted by trained personnel in a certified fume hood.

HPLC method for purity analysis of 4-Hydroxy-3-pyridinemethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Strategy for the Purity Assessment of 4-Hydroxy-3-pyridinemethanol

Introduction & Analytical Challenge

4-Hydroxy-3-pyridinemethanol (4-H-3-PM) represents a significant analytical challenge due to its amphoteric nature and high polarity.[1] Structurally analogous to Pyridoxine (Vitamin B6), this molecule contains a basic pyridine nitrogen (pKa ~5-6) and a phenolic hydroxyl group (pKa ~9-10), along with a primary alcohol.[1]

The "Polarity Trap": Standard Reverse-Phase (RP) HPLC often fails for this class of molecules because:

  • Low Retention: The molecule is highly water-soluble, leading to elution near the void volume (

    
    ) on standard C18 columns.[1]
    
  • Peak Tailing: The basic nitrogen interacts with residual silanols on the silica support, causing severe peak asymmetry.[1]

  • pH Sensitivity: Small fluctuations in mobile phase pH can shift the ionization state (cationic

    
     zwitterionic 
    
    
    
    anionic), drastically altering retention times.[1]

This guide presents a robust, self-validating Ion-Pairing RP-HPLC method . By locking the molecule in its protonated (cationic) state at low pH and using an anionic ion-pairing reagent, we achieve superior retention, peak shape, and resolution from polar impurities.[1]

Method Development Logic (The "Why")

To design a scientifically sound protocol, we must control the ionization equilibrium.[1]

  • pH Selection (pH 2.5 - 3.0): At this pH, the pyridine nitrogen is fully protonated (

    
    ), and the phenolic group is protonated (neutral).[1] The molecule exists as a distinct cation.[1]
    
  • Ion-Pairing Reagent (Sodium 1-Hexanesulfonate): The sulfonate anion (

    
    ) forms a neutral, lipophilic complex with the protonated pyridine.[1] This complex retains well on the hydrophobic C18 stationary phase.[1]
    
  • Column Choice: A "Base-Deactivated" C18 column is essential to minimize secondary silanol interactions that cause tailing.[1]

MethodLogic Analyte 4-Hydroxy-3-pyridinemethanol (Amphoteric/Polar) Challenge1 No Retention on C18 Analyte->Challenge1 Challenge2 Peak Tailing (Silanols) Analyte->Challenge2 Solution_IP Add Ion-Pair Reagent (Hexanesulfonate) Challenge1->Solution_IP Solution_pH Buffer pH 3.0 (Protonates Nitrogen) Challenge2->Solution_pH Result Stable Lipophilic Complex (Retained & Symmetric) Solution_pH->Result Solution_IP->Result

Figure 1: Method Development Logic Flow. Converting a polar, tailing analyte into a retainable complex.

Detailed Experimental Protocol

Reagents & Materials[1][2]
  • Reference Standard: 4-Hydroxy-3-pyridinemethanol (>98% purity).[1][2]

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[1]

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium 1-Hexanesulfonate (Ion-Pair Reagent).[1]
    
Chromatographic Conditions[1][2][4][5][6]
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)High surface area for loading; end-capped to reduce tailing.[1]
Mobile Phase A 20 mM Phosphate Buffer (pH 2.8) + 5 mM Sodium 1-HexanesulfonateBuffer controls ionization; Ion-pair increases retention.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute hydrophobic impurities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 254 nmPyridine ring absorption maximum (primary).[1]
Column Temp 30°C ± 1°CEnsures reproducible kinetics and viscosity.[1]
Injection Vol 10 µLStandard loop volume.[1]
Mobile Phase Preparation[1][7]
  • Buffer Preparation: Dissolve 2.72 g of

    
     and 0.94 g of Sodium 1-Hexanesulfonate in 950 mL of water.
    
  • pH Adjustment: Adjust pH to 2.8 ± 0.05 using dilute Phosphoric Acid.

  • Final Volume: Dilute to 1000 mL with water. Filter through a 0.45 µm Nylon membrane.[1]

  • Degassing: Sonicate for 10 minutes or use inline degassing. Note: Ion-pairing reagents can foam; do not shake vigorously.[1]

Gradient Program

Although isocratic elution (e.g., 90% Buffer / 10% ACN) often works, a gradient is recommended for purity analysis to ensure late-eluting hydrophobic contaminants are cleared.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Equilibration
10.08515Isocratic Hold (Analyte Elution)
15.04060Wash Step (Remove non-polars)
20.04060Hold Wash
20.1955Return to Initial
30.0955Re-equilibration

Sample Preparation & Workflow

Critical Step: The sample solvent (diluent) must match the initial mobile phase conditions to prevent "solvent shock," which causes split peaks for early-eluting polar compounds.[1]

Standard Solution (0.5 mg/mL):

  • Weigh 25 mg of 4-Hydroxy-3-pyridinemethanol standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in Mobile Phase A (Buffer).[1] Do not use pure Methanol.

  • Sonicate for 5 minutes. Dilute to volume.

Test Sample: Prepare in the same manner as the standard. If the sample is a crude reaction mixture, filter through a 0.22 µm PVDF or PTFE syringe filter before injection.[1]

Workflow Start Start Analysis Weigh Weigh 25mg Sample Start->Weigh Dissolve Dissolve in Mobile Phase A (Critical: Avoid pure organic) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Data Analyze Peak Area @ 254nm Inject->Data

Figure 2: Sample Preparation Workflow emphasizing the critical dissolution step.[1]

System Suitability (Self-Validation)

Before releasing data, the system must pass these acceptance criteria. This ensures the "Trustworthiness" of the analytical run.[1]

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (

)
4.0 - 8.0 minIf too fast: Increase Ion-Pair conc. or lower % ACN.
Tailing Factor (

)

1.5
If > 1.5: Column is old or pH is too high (ensure pH < 3.0).[1]
Theoretical Plates (

)
> 5000If low: Check connections for dead volume or replace column.
RSD (Area, n=5)

2.0%
If high: Check injector precision or pump stability.[1]

Calculations

Purity (% Area Normalization):



Where 

is the peak area of 4-H-3-PM and

is the sum of all peak areas (excluding solvent front).[1]

Assay (% w/w) against Standard:


[1]
  • 
    : Peak Area[1][3]
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Reference Standard (decimal, e.g., 0.99)[1]
    

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.[1] (Provides the regulatory framework for system suitability and HPLC parameters). [1]

  • PubChem Compound Summary: 4-Hydroxymethylpyridine (Isomer Analog). National Center for Biotechnology Information. (Source for physical properties and pKa data of pyridine alcohols). [1]

  • Dolan, J. W. "Ion Pairing: The Good, The Bad, and The Ugly."[1] LCGC North America, 2008.[1] (Authoritative source on the mechanism and troubleshooting of ion-pair chromatography).

  • Kazakevich, Y.[1][4] & LoBrutto, R. HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience, 2007.[1] (Reference for method development strategies for polar basic compounds).

Sources

Application Note: 4-Hydroxy-3-pyridinemethanol as a Bifunctional Scaffold in Agrochemical Discovery

[1]

Executive Summary

4-Hydroxy-3-pyridinemethanol (also known as 3-Hydroxymethyl-4-pyridinol) represents a high-value "privileged structure" for agrochemical synthesis.[1] Unlike simple pyridines, this bifunctional scaffold offers two distinct reactive sites: the C3-hydroxymethyl group (benzylic-like reactivity) and the C4-hydroxyl group (tautomeric pyridone/pyridinol reactivity).[1]

This dual functionality allows for the rapid construction of 4-substituted-3-pyridyl libraries, a structural motif found in next-generation neonicotinoid analogs, pyridine-azomethine antifeedants (e.g., Pymetrozine derivatives), and pyridyl-ether juvenile hormone mimics (e.g., Pyriproxyfen analogs).

This guide details the "Activation-Selectivity" workflow , transforming this polar intermediate into a lipophilic bis-electrophile capable of orthogonal coupling reactions.

Chemical Profile & Tautomeric Considerations

Before initiating synthesis, researchers must account for the tautomeric equilibrium of the starting material.[1]

  • Structure: 4-Hydroxy-3-pyridinemethanol (CAS 7463-84-5)

  • Tautomerism: Exists in equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic, amide-like) forms.[1] In polar solvents and solid state, the pyridone form often predominates.[1]

  • Implication: Direct alkylation can lead to mixtures of O-alkylation (pyridinol derived) and N-alkylation (pyridone derived).[1] Therefore, the standard protocol prioritizes deoxychlorination to lock the aromatic system as a 4-chloropyridine derivative before coupling.

Tautomerismcluster_0Tautomeric EquilibriumPyridinol4-Pyridinol Form(Aromatic, Nucleophilic Oxygen)Pyridone4-Pyridone Form(Amide-like, Nucleophilic Nitrogen)Pyridinol->PyridonePolar SolventsPyridone->PyridinolGas Phase / Non-polar

Figure 1: Tautomeric equilibrium dictates the choice of initial activation strategy.[1]

Core Protocol: Bis-Activation via Deoxychlorination

The most critical step in utilizing 4-Hydroxy-3-pyridinemethanol is converting it into 3-(chloromethyl)-4-chloropyridine .[1] This intermediate serves as a "linchpin" reagent, allowing sequential substitution.

Rationale
  • POCl₃/SOCl₂ Action: Simultaneously converts the C4-carbonyl/hydroxyl to a C4-chloro group (restoring aromaticity) and the C3-alcohol to a C3-alkyl chloride.

  • Selectivity Potential: The resulting 3-chloromethyl-4-chloropyridine contains two electrophilic sites with vastly different reactivities:[1]

    • C3-Chloromethyl: Highly reactive to S_N2 attack (Kinetic control).[1]

    • C4-Chloro: Reactive to S_NAr attack (Thermodynamic control, requires activation).

Experimental Protocol: Synthesis of 3-(Chloromethyl)-4-chloropyridine Hydrochloride

Safety Warning: Thionyl chloride (SOCl₂) releases HCl and SO₂ gases.[1][2] Perform exclusively in a well-ventilated fume hood. The product is a potent alkylating agent (vesicant).

Materials
  • 4-Hydroxy-3-pyridinemethanol (10.0 g, 79.3 mmol)

  • Thionyl Chloride (SOCl₂) (35.0 mL, 480 mmol, ~6 equiv)

  • Catalytic DMF (0.5 mL)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Toluene (for co-evaporation)[1]

Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap acid gases.

  • Suspension: Charge the flask with 4-Hydroxy-3-pyridinemethanol (10.0 g) and anhydrous DCM (50 mL). The starting material may not fully dissolve; this is normal.[1]

  • Addition: Add catalytic DMF (0.5 mL). Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Once gas evolution slows, heat the mixture to gentle reflux (40-50°C) for 3-5 hours.

    • Checkpoint: The suspension should become a clear yellow solution, indicating conversion of the pyridone/alcohol to the soluble chloride.

  • Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator with acid-resistant pump).

  • Purification: Co-evaporate with Toluene (2 x 30 mL) to remove residual traces of acid.

  • Isolation: The residue is the hydrochloride salt of 3-(chloromethyl)-4-chloropyridine.[1] It is typically obtained as an off-white, hygroscopic solid. Store under nitrogen at -20°C.

    • Yield: Typically 90-95%.

Application Protocol: Orthogonal Coupling Strategy

This protocol demonstrates how to use the bis-activated scaffold to synthesize a Pyriproxyfen-like ether (insecticide class).[1] We will first functionalize the C3 position with an amine (mimicking the Pymetrozine linkage) or alcohol, and then the C4 position with a phenol.

Pathway Overview
  • Step A (C3-Substitution): Reaction with a nucleophile at 0°C. The benzylic chloride reacts much faster than the heteroaryl chloride.[1]

  • Step B (C4-Substitution): S_NAr reaction with a phenol at elevated temperature.

Synthesispathwaycluster_legendSelectivity RuleSM4-Hydroxy-3-pyridinemethanolActivated3-(Chloromethyl)-4-chloropyridine(Bis-Electrophile)SM->ActivatedSOCl2, DMFDeoxychlorinationIntermediate3-(Substituted-methyl)-4-chloropyridine(C3 Functionalized)Activated->IntermediateNucleophile 1 (R-NH2)0°C, Kinetic ControlFinalTarget Agrochemical Scaffold(C3 & C4 Functionalized)Intermediate->FinalNucleophile 2 (Ar-OH)K2CO3, Heat, SnArLegendBenzylic Cl (C3) reacts >100x faster than Aryl Cl (C4)

Figure 2: Orthogonal functionalization strategy exploiting reactivity differences.

Detailed Protocol: Synthesis of 4-(4-phenoxyphenoxy)-3-(aminomethyl)pyridine Analog
Step A: Selective C3-Amination [1]
  • Dissolve the 3-(chloromethyl)-4-chloropyridine HCl (from previous step) in anhydrous Acetonitrile.

  • Add 3 equivalents of the desired amine (e.g., ethylamine or a heterocyclic amine). The excess amine acts as the base to neutralize the HCl salt.

  • Stir at 0°C to 10°C for 2 hours. Do not heat.

  • Monitor by TLC/LC-MS.[1] The benzylic chloride is displaced rapidly. The C4-chloride remains intact due to the lower reactivity of the electron-deficient ring at low temperatures.

  • Work-up: Partition between Ethyl Acetate and saturated NaHCO₃. Dry organic layer and concentrate.

Step B: C4-Ether Formation (S_NAr)
  • Dissolve the intermediate from Step A in DMF or DMSO.

  • Add 1.2 equivalents of a phenol (e.g., 4-phenoxyphenol for juvenile hormone mimicry).[1]

  • Add 2.0 equivalents of Potassium Carbonate (K₂CO₃).[1]

  • Heat to 80-100°C for 6-12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The nitrogen in the pyridine ring activates the C4-position for Nucleophilic Aromatic Substitution (S_NAr).

  • Work-up: Pour into ice water. The product often precipitates.[1] If not, extract with Ethyl Acetate.

Quantitative Data Summary

Parameter4-Hydroxy-3-pyridinemethanol3-(Chloromethyl)-4-chloropyridineTarget Agrochemical Scaffold
Molecular Weight 125.13 g/mol 162.02 g/mol Variable (>300 g/mol )
Solubility Water, Alcohols (Polar)DCM, Toluene (Non-polar)Organic Solvents
Reactivity Mode Nucleophile (OH groups)Electrophile (Bis-alkylating)Bioactive Ligand
Key Hazard IrritantVesicant / CorrosiveBioactive (Handle with care)
Typical Yield N/A (Starting Material)92% (Protocol 3)65-80% (Protocol 4)

References

  • Scriven, E. F. V. (1984).[1] "Pyridine derivatives in agrochemicals." Comprehensive Heterocyclic Chemistry. Elsevier.[1]

  • Spitzner, R. (2021).[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients." Journal of Pesticide Science.[1]

  • Syngenta Participations AG. (2000).[1] "Process for the preparation of substituted pyridines."[1][8][9][10] U.S. Patent 6,020,355.[1] (Describes chlorination of hydroxy-pyridines).

  • BenchChem. (2025).[1] "Application of Pyridin-4-ol in the Synthesis of Agrochemicals." BenchChem Technical Notes.

  • Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." (Mechanistic grounding for POCl3 activation).

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Antiviral Applications of Compounds Synthesized from 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The pyridine scaffold, specifically 4-Hydroxy-3-pyridinemethanol (closely related to Pyridoxine/Vitamin B6 ), represents a privileged structure in medicinal chemistry. Unlike nucleoside analogs that act as chain terminators, derivatives of this scaffold typically function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or metal-chelating protease inhibitors .

This guide details the synthesis and validation of two primary antiviral classes derived from this precursor:

  • Pyridoxal-Thiosemicarbazones: Broad-spectrum agents (HSV, Poxviruses, HCV) that function by chelating transition metals (Fe, Cu, Zn) required for viral replication enzymes.

  • Pyridinone-Fused Tricycles: Specific inhibitors of HIV-1 Reverse Transcriptase.

Key Structural Advantages
  • Amphoteric Nature: The pyridine nitrogen and phenolic hydroxyl allow for versatile H-bonding within viral active sites (e.g., SARS-CoV-2 Mpro).

  • Metal Coordination: The N-O donor set (from the pyridine nitrogen and adjacent hydroxyl/aldehyde) forms stable complexes with divalent cations, disrupting metalloenzymes like Ribonucleotide Reductase (RNR).

Chemical Synthesis Protocols

Workflow Overview

The primary activation step involves the selective oxidation of the 4-hydroxymethyl group to an aldehyde (Pyridoxal form), followed by condensation to form Schiff bases.

SynthesisWorkflow Start 4-Hydroxy-3- pyridinemethanol (Pyridoxine Core) Oxidation Selective Oxidation (MnO2 / DMSO) Start->Oxidation 60°C, 4h Aldehyde Intermediate: Pyridoxal Analog Oxidation->Aldehyde Condensation Schiff Base Condensation (Thiosemicarbazide) Aldehyde->Condensation EtOH, cat. HCl Product Target: Pyridoxal-Thiosemicarbazone (Antiviral Lead) Condensation->Product Crystallization

Figure 1: Synthetic pathway from the alcohol precursor to the active thiosemicarbazone scaffold.

Protocol A: Selective Oxidation to Pyridoxal Analog

Objective: Convert the primary alcohol at position 4 to an aldehyde without over-oxidizing to carboxylic acid.

Reagents:

  • 4-Hydroxy-3-pyridinemethanol (10 mmol)

  • Activated Manganese Dioxide (

    
    ) (50 mmol)
    
  • Solvent: Anhydrous Chloroform (

    
    ) or DMSO.
    

Procedure:

  • Dissolution: Dissolve 1.5g (approx. 10 mmol) of the starting material in 50 mL of anhydrous

    
    .
    
  • Addition: Add activated

    
     (4.3g) slowly to the stirred solution.
    
  • Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot will appear less polar than the alcohol.

  • Filtration: Filter the hot mixture through a Celite pad to remove excess

    
    .
    
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/ether.[1]

    • Yield Expectation: 65–75%.

Protocol B: Synthesis of Antiviral Thiosemicarbazones

Objective: Create the metal-chelating "pincer" domain essential for inhibiting viral polymerases.

Reagents:

  • Pyridoxal analog (from Protocol A) (5 mmol)

  • N-substituted Thiosemicarbazide (5 mmol)

  • Ethanol (Absolute)

  • Catalytic Glacial Acetic Acid (3 drops)

Procedure:

  • Setup: Dissolve 5 mmol of the aldehyde in 20 mL of boiling ethanol.

  • Condensation: In a separate flask, dissolve 5 mmol of the thiosemicarbazide in 15 mL hot ethanol. Combine the solutions.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux for 3 hours. A precipitate (yellow/orange) usually forms within 30 minutes.

  • Purification: Cool to room temperature, then 4°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.[1]

    • Validation: Confirm structure via

      
      H-NMR (look for imine proton singlet at 
      
      
      
      8.0–8.5 ppm).

Mechanism of Action (MOA)

The antiviral potency of these derivatives relies on a dual mechanism: Allosteric Inhibition and Metal Sequestration .

MOA cluster_HIV Pathway A: HIV-1 Inhibition cluster_Broad Pathway B: Broad Spectrum (HSV/CVD) Compound Pyridoxine Derivative RT Reverse Transcriptase (RT) Compound->RT Chelation Chelation of Zn2+ / Cu2+ / Fe2+ Compound->Chelation Allosteric Binds Hydrophobic Pocket (NNRTI) RT->Allosteric Lock Conf. Lock of Active Site Allosteric->Lock StopHIV Viral DNA Synthesis Halted Lock->StopHIV RNR Ribonucleotide Reductase (RNR) Chelation->RNR Inactivates Depletion dNTP Pool Depletion RNR->Depletion StopRep Replication Blockage Depletion->StopRep

Figure 2: Dual mechanism of action targeting HIV-1 RT (allosteric) and metalloenzymes (chelation).

Mechanistic Details
  • HIV-1 RT Inhibition: Tricyclic derivatives (e.g., pyridobenzodiazepinones) bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation (Non-competitive inhibition).

  • Ribonucleotide Reductase (RNR) Inhibition: The thiosemicarbazone moiety chelates the Iron (Fe) center of the R2 subunit of RNR, preventing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), starving the virus of genetic building blocks.

Biological Evaluation Protocols

Protocol C: Cytotoxicity Screening (MTT Assay)

Rationale: Establish the


 (50% Cytotoxic Concentration) to ensure antiviral effects are not due to host cell death.

Materials:

  • Vero E6 cells (for broad spectrum) or MT-4 cells (for HIV).

  • MTT Reagent (5 mg/mL in PBS).

Steps:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add serial dilutions of the synthesized compound (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control.
  • Incubation: Incubate for 48h (Vero) or 72h (MT-4) at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
    
  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol D: HIV-1 Reverse Transcriptase Inhibition Assay

Rationale: Direct enzymatic validation for NNRTI candidates.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Template/Primer: Poly(rA) / Oligo(dT).

  • 
    -dTTP (Tritiated Thymidine Triphosphate).
    

Steps:

  • Master Mix: Prepare reaction buffer (50 mM Tris-HCl, pH 7.8, 6 mM

    
    , 1 mM DTT, 80 mM KCl).
    
  • Inhibitor Addition: Add 10

    
    L of compound dilution to 40 
    
    
    
    L of Master Mix containing enzyme and template.
  • Start Reaction: Initiate by adding

    
    -dTTP.
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Quench with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Determine

    
     (concentration inhibiting 50% of enzyme activity).
    

Data Analysis & Performance Benchmarks

When evaluating your derivatives, compare results against these established benchmarks for the Pyridoxine scaffold:

Compound ClassTarget VirusMechanismTarget

/

Reference
Pyridoxal-Thiosemicarbazone Vaccinia / HSV-1RNR Inhibition / Metal Chelation1.5 – 5.0

M
[1]
Pyridobenzodiazepinone HIV-1RT Inhibition (NNRTI)< 100 nM[2]
Pyridoxine-Schiff Base SARS-CoV-2Mpro Inhibition10 – 25

M
[3]

Interpretation:

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is considered a promising hit; SI > 50 is a lead candidate.
    
  • Metal Dependency: If antiviral activity drops significantly when excess

    
     or 
    
    
    
    is added to the media, the mechanism is confirmed as metal chelation.

References

  • Broad-spectrum antiviral activity of thiosemicarbazone derivatives

    • Title: Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative.[2]

    • Source: PubMed / NIH
    • URL:[Link]

  • HIV-1 RT Inhibition by Pyridine Derivatives

    • Title: Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones.
    • Source: Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • SARS-CoV-2 Applications

    • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities.[1][2][3][4]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Schiff Base Chemistry & Bioactivity

    • Title: Promising Schiff bases in antiviral drug design and discovery.[5]

    • Source: PMC / NIH
    • URL:[Link]

Sources

Troubleshooting & Optimization

common impurities in the synthesis of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 4-Hydroxy-3-pyridinemethanol (also known as 3-(Hydroxymethyl)-4-pyridinol or 3-Hydroxymethylpyridin-4(1H)-one ).

This guide focuses on the two primary synthetic routes:

  • Hydroxymethylation of 4-Pyridone (The most common industrial route).[1]

  • Reduction of 4-Hydroxynicotinic Acid (Alternative laboratory route).

Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to assist you in navigating the specific challenges of synthesizing and purifying 4-Hydroxy-3-pyridinemethanol. This molecule exhibits tautomeric behavior (pyridinol vs. pyridone), which significantly influences its solubility, reactivity, and impurity profile.[1]

Part 1: Synthesis Routes & Impurity Origins

Route A: Hydroxymethylation of 4-Pyridone (Dominant Route)

This method involves the electrophilic substitution of 4-pyridone (or 4-hydroxypyridine) with formaldehyde in an alkaline medium.[1] The 4-hydroxyl group activates the ortho positions (3 and 5), making them susceptible to attack by the electrophilic formaldehyde species.[1]

The Challenge: The primary challenge is controlling the stoichiometry. The product (mono-substituted) is structurally similar to the starting material and retains an active site at position 5, leading to competitive over-reaction.[1]

Impurity Profile A (Hydroxymethylation)
Impurity NameStructure DescriptionOrigin / CausalityRelative Retention Time (RRT)*
Impurity A1 3,5-Bis(hydroxymethyl)-4-pyridinol Over-Reaction: Excess formaldehyde or prolonged reaction time allows the second ortho position (C5) to react.[1]~0.8 (More Polar)
Impurity A2 4-Pyridinol (Starting Material) Incomplete Reaction: Insufficient heating, low equivalents of HCHO, or pH < 10 preventing phenoxide formation.[1]~1.2 (Less Polar)
Impurity A3 Formaldehyde Oligomers Reagent Quality: Polymerization of excess paraformaldehyde/formalin.[1]< 0.5 (Void Volume)
Impurity A4 3-Hydroxymethyl-4-methoxypyridine O-Alkylation: If methanol is used as a solvent or stabilizer in formalin, O-alkylation can compete with C-alkylation.[1]~1.5 (Non-polar)

*Note: RRT values are estimates based on a standard C18 Reverse Phase method at pH 3.0.

Route B: Reduction of 4-Hydroxynicotinic Acid

This route involves reducing the carboxylic acid (or ester) moiety at position 3 to an alcohol using borohydrides or aluminum hydrides.[1]

Impurity Profile B (Reduction)
Impurity NameStructure DescriptionOrigin / Causality
Impurity B1 4-Hydroxynicotinaldehyde Under-Reduction: Incomplete reduction of the acid/ester intermediate.[1]
Impurity B2 4-Hydroxy-3-methylpyridine Over-Reduction: Reductive cleavage of the C-O bond, often caused by excessive temperature or too strong a reducing agent (e.g., LiAlH4 in reflux).[1]
Impurity B3 Inorganic Salts (Borates/Aluminates) Work-up: Poor quenching or extraction efficiency leads to salt carryover, affecting crystallization.[1]

Part 2: Troubleshooting & FAQs

Q1: I am consistently seeing ~15% of the bis-hydroxymethyl impurity (Impurity A1). How do I suppress this?

Diagnosis: You are likely operating under thermodynamic control with excess electrophile.[1] Solution:

  • Stoichiometry Control: Reduce Formaldehyde equivalents to 0.95 - 1.0 eq . It is better to have unreacted starting material (which is easier to recycle or separate) than the bis-impurity.[1]

  • Temperature Management: Lower the reaction temperature. The activation energy for the second substitution is slightly higher.[1] If refluxing (100°C), try 60-70°C for a longer duration.

  • Dilution: Increase the solvent volume. High concentration favors bimolecular collisions between the mono-product and remaining formaldehyde.[1]

Q2: My product is not crystallizing from the aqueous reaction mixture.

Diagnosis: 4-Hydroxy-3-pyridinemethanol is highly water-soluble due to its zwitterionic character (pyridone form).[1] Solution:

  • pH Adjustment: The molecule has an isoelectric point (pI). Adjust the pH to approximately 6.5 - 7.5 (neutral) to minimize solubility. At high pH (phenoxide) or low pH (pyridinium), it is highly soluble.

  • Salting Out: Add NaCl to saturation to decrease the solubility of the organic product.

  • Solvent Swap: Evaporate water to a minimum volume and add Isopropanol (IPA) or Ethanol .[1] The inorganic salts will precipitate first (filter them off), and the product will crystallize upon cooling the alcoholic filtrate.[1]

Q3: How do I separate the Starting Material (4-pyridinol) from the Product?

Diagnosis: Both are polar pyridines.[1] Solution:

  • Recrystallization: The product is generally more soluble in hot water/ethanol mixtures than the starting material.[1]

  • Chromatography: Use a C18 AQ (Aqua) column or an Amide-functionalized column.[1] Standard C18 often suffers from pore dewetting with these highly polar compounds.

    • Mobile Phase: 95% Phosphate Buffer (10mM, pH 3.[1]0) / 5% Acetonitrile. The acidic pH protonates the nitrogen, improving peak shape.[1]

Q4: In the reduction route, I see a persistent aldehyde peak.

Diagnosis: The reducing agent is exhausted or the intermediate complex is stable.[1] Solution:

  • If using NaBH4 , add a Lewis acid activator like Iodine (I2) or BF3[1]·Et2O to generate diborane in situ, which reduces acids more effectively than NaBH4 alone.[1]

  • Ensure anhydrous conditions.[1] Moisture destroys the hydride reagent before it can act on the substrate.[1]

Part 3: Experimental Protocols

Protocol A: Optimized Hydroxymethylation (Targeting Mono-Substitution)

This protocol prioritizes selectivity over conversion.[1]

  • Dissolution: Dissolve 4-pyridinol (1.0 eq) in 10% aqueous NaOH (1.1 eq) . Ensure complete dissolution to form the sodium phenoxide.[1]

  • Addition: Cool the solution to 10°C . Slowly add Formaldehyde (37% aq, 0.95 eq) dropwise over 30 minutes.[1] Crucial: Slow addition prevents localized high concentrations of HCHO.[1]

  • Reaction: Allow the mixture to warm to 50°C and stir for 4-6 hours. Monitor by HPLC.

  • Quenching: Cool to room temperature. Neutralize carefully with conc. HCl to pH 7.0 .

  • Isolation:

    • Evaporate water under reduced pressure to dryness.

    • Triturate the solid residue with hot Ethanol (anhydrous) .

    • Filter hot to remove NaCl.[1]

    • Cool the filtrate to 0°C to crystallize 4-Hydroxy-3-pyridinemethanol .[1]

Protocol B: HPLC Method for Impurity Monitoring
ParameterCondition
Column Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B (Isocratic); 5-15 min: 2% -> 30% B; 15-20 min: 2% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic shift)

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the reaction logic and impurity formation points for the Hydroxymethylation route.

ReactionPathway cluster_conditions Critical Control Points SM 4-Pyridinol (Starting Material) Inter Transition State (Ortho-Attack) SM->Inter + HCHO (OH- cat) HCHO Formaldehyde (Electrophile) Product 4-Hydroxy-3-pyridinemethanol (Target Product) Inter->Product C3 Alkylation BisImp 3,5-Bis(hydroxymethyl)-4-pyridinol (Impurity A1) Product->BisImp + Excess HCHO (Over-reaction at C5) Control1 Limit HCHO to 0.95 eq to stop here Control1->Product

Caption: Reaction pathway showing the sequential alkylation of 4-pyridinol. The red path indicates the formation of the unwanted bis-impurity.[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] Link

  • Klingsberg, E. (1960).[1] Pyridine and Its Derivatives, Part 1. Interscience Publishers.[1] (Foundational text on Pyridinol reactivity).

  • LookChem . (n.d.). 3-Hydroxymethyl-4-pyridinol Product Information. Retrieved from (Verifying chemical structure and synonyms).

  • U.S. National Library of Medicine . (n.d.). PubChem Compound Summary for CID 37739-05-2 (Related Isomers). Link

(Note: While specific recent patents for this exact intermediate are proprietary, the chemistry described is based on classical Mannich-type hydroxymethylation of activated pyridines as detailed in standard heterocyclic chemistry texts.)[1]

Sources

purification challenges of 4-Hydroxy-3-pyridinemethanol and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HPM-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely encountering difficulties isolating 4-Hydroxy-3-pyridinemethanol (also referred to as 3-hydroxymethyl-4-pyridinol) due to its amphoteric nature and high water solubility. Unlike standard organics, this molecule exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms, often forming zwitterions that refuse to partition into standard organic solvents like Ethyl Acetate or Dichloromethane.

This guide moves beyond standard extraction protocols, utilizing Isoelectric Focusing (pI) and Ion-Exchange Chromatography to resolve these specific challenges.

Module 1: The "Water Trap" (Extraction Failures)

The Problem

User Report: "I synthesized the target, but after quenching with water and washing with DCM, my product is not in the organic layer. It’s stuck in the aqueous phase with the salts."

The Scientific Causality

4-Hydroxy-3-pyridinemethanol contains both a basic nitrogen (pyridine ring) and an acidic proton (4-OH, phenolic/vinylogous amide character).

  • Low pH (< 3): The molecule is protonated (Cationic).

  • High pH (> 11): The molecule is deprotonated (Anionic).

  • Neutral pH: It exists largely as a Zwitterion (neutral net charge but highly polar).

Standard non-polar solvents cannot solvate the zwitterion. Furthermore, the 3-hydroxymethyl group adds significant hydrogen-bonding capability, locking the molecule into the aqueous phase.

Troubleshooting Protocol: Isoelectric Extraction

To extract this molecule, you must adjust the pH to its Isoelectric Point (pI) , where solubility is lowest, and use a polar organic solvent.

Step-by-Step Protocol:

  • Determine pI: For 4-hydroxypyridines, the pI is typically between pH 5.5 and 7.0.

  • Concentrate: Reduce aqueous volume by rotary evaporation (Max 50°C) to near-saturation.

  • pH Adjustment:

    • Carefully adjust the aqueous solution to pH 6.5 using 1M HCl or 1M NaOH.

    • Note: Monitor for turbidity. This is often where the product crashes out.

  • Salting Out: Saturate the solution with NaCl (approx. 30g/100mL). This disrupts the hydration shell of the pyridine.

  • Solvent Selection: Do NOT use DCM. Use n-Butanol or Isopropanol/Chloroform (1:3) .

  • Extraction: Perform 5x extractions. The distribution coefficient (

    
    ) will still be low, so volume matters.
    

Module 2: Desalting & Isolation (Resin Workflow)

The Problem

User Report: "I managed to dry the aqueous layer, but I have a sticky solid full of inorganic salts. Recrystallization isn't working."

The Scientific Causality

Hydroxypyridines readily chelate metals and co-crystallize with inorganic salts (NaCl, KCl). Traditional thermal recrystallization often fails because the salts act as impurities that inhibit crystal lattice formation of the zwitterion.

Troubleshooting Protocol: "Catch and Release" Ion Exchange

Using a strongly acidic cation exchange resin allows you to bind the pyridine (protonating it), wash away the salts, and then elute the product.

Materials:

  • Resin: Dowex 50WX8 (H+ form) or Amberlyst 15.

  • Eluent A: Deionized Water.

  • Eluent B: 10% Aqueous Ammonia (

    
    ).
    

Workflow:

  • Load: Dissolve crude mixture in minimal water (pH < 3) and load onto the resin column.

  • Wash (The Desalting Step): Flush with 5-10 column volumes (CV) of Eluent A (Water) .

    • Mechanism: The product binds to the sulfonic acid groups of the resin (

      
      ). Neutral salts (NaCl) pass through.
      
    • Verification: Check eluate with

      
       solution. If precipitate forms, chloride is still present. Continue washing until clear.
      
  • Elute: Switch to Eluent B (Ammonia) .

    • Mechanism: Ammonia deprotonates the pyridine, breaking the ionic bond with the resin.

  • Isolate: Collect fractions. The product will elute as the pH rises. Lyophilize the ammoniacal fractions to obtain the salt-free base.

Module 3: Chromatographic Tailing (Purification)

The Problem

User Report: "My HPLC/Flash peaks are tailing badly. I cannot separate the impurity."

The Scientific Causality

The 4-OH group on the pyridine ring allows for Lactam-Lactim Tautomerism (Pyridone vs. Hydroxypyridine).

  • Silanol Interaction: The basic nitrogen interacts with acidic silanols on silica/C18 columns, causing "drag" (tailing).

  • Tautomer Smearing: If the timescale of tautomerization is similar to the timescale of separation, the peak broadens significantly.

Visualization: Tautomerism & Purification Logic

PurificationLogic Start Crude 4-Hydroxy-3- pyridinemethanol Check_Solubility Check Solubility: Is it water soluble? Start->Check_Solubility Tautomer_Check Tautomerism Issue: 4-Pyridone <-> 4-Hydroxypyridine Check_Solubility->Tautomer_Check Yes (High Polarity) Method_Resin Method A: Ion Exchange (Desalting) Tautomer_Check->Method_Resin High Salt Content Method_HILIC Method B: HILIC Chromatography Tautomer_Check->Method_HILIC Analytical/Prep Scale Method_IonPair Method C: C18 + Ion Pairing Agent Tautomer_Check->Method_IonPair Standard HPLC Result Pure Product Method_Resin->Result Method_HILIC->Result Method_IonPair->Result

Figure 1: Decision matrix for purification based on polarity and salt content.

Troubleshooting Protocol: Chromatographic Conditions

Table 1: Recommended Column Conditions

ParameterConditionRationale
Stationary Phase HILIC (Amide or Bare Silica)Retains polar species better than C18; avoids phase collapse.
Alternative Phase C18 (Base Deactivated)Only if HILIC is unavailable. Requires ion pairing.
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)Buffering is critical to lock the protonation state and prevent peak splitting.
Mobile Phase B AcetonitrileStandard organic modifier.
Additive 0.1% Formic AcidSuppresses silanol activity and protonates the base.
Detection UV 254 nm / 280 nmPyridines absorb strongly here.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Generally, no . 4-hydroxypyridines have very high melting/boiling points due to intermolecular hydrogen bonding (dimerization). Attempting to distill usually results in decomposition or sublimation of impurities before the product moves. Sublimation under high vacuum might be possible but is difficult to scale.

Q: Why does my NMR spectrum look "messy" in


? 
A:  The compound is likely not soluble enough in chloroform, and the OH protons may be exchanging.
  • Solution: Use DMSO-d6 or

    
     . In DMSO, you may see distinct signals for the OH groups if the sample is dry. In 
    
    
    
    , the OH and NH protons will exchange and disappear, simplifying the spectrum.

Q: How do I store the purified material? A: Hydroxypyridines are prone to oxidation (forming N-oxides) and light degradation. Store under Argon/Nitrogen at -20°C , protected from light (amber vial).

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine reactivity and tautomerism).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for zwitterionic handling of hydroxypyridines).
  • Dow Chemical Company.DOWEX Ion Exchange Resins - Fundamentals of Ion Exchange.
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Authoritative guide on separating polar bases).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.

managing side reactions during the functionalization of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this versatile building block. Due to its multiple reactive sites—a phenolic hydroxyl, a primary alcohol, and a pyridine nitrogen—chemoselectivity is the paramount challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you manage and overcome common side reactions.

I. Core Challenge: Understanding the Competing Reactive Sites

The functionalization of 4-Hydroxy-3-pyridinemethanol is a classic study in chemoselectivity. The molecule possesses three distinct nucleophilic/basic centers, and their relative reactivity is highly dependent on the reaction conditions.

  • Phenolic Hydroxyl (C4-OH): This is the most acidic proton (pKa ≈ 9-10). It is readily deprotonated by moderate to strong bases, forming a phenoxide which is a potent nucleophile.

  • Pyridine Nitrogen (N1): The nitrogen atom is basic and can be protonated or act as a nucleophile, leading to N-alkylation or N-acylation, especially under neutral or slightly acidic conditions. Its electron-withdrawing nature deactivates the ring to electrophilic substitution but activates it for nucleophilic substitution at the C2 and C4 positions.[1]

  • Alcoholic Hydroxyl (C3-CH₂OH): This primary alcohol is the least acidic of the three sites but is a good nucleophile, particularly for acylation or activation under Mitsunobu conditions.

The key to successful functionalization lies in exploiting the subtle differences in the pKa and nucleophilicity of these sites through careful selection of reagents and conditions.

Decision Workflow for Functionalization

This diagram outlines a general thought process for planning your synthesis.

G start What is the Target Functionalization? q_site Which site to modify? C4-OH, C3-CH2OH, or N1? start->q_site c4_oh C4-OH (Phenol) q_site->c4_oh Phenol c3_ch2oh C3-CH2OH (Alcohol) q_site->c3_ch2oh Alcohol n1 N1 (Pyridine) q_site->n1 Nitrogen c4_alkylation Selective O-Alkylation: Use strong, bulky base (e.g., t-BuOK) in aprotic solvent (THF, Dioxane) c4_oh->c4_alkylation protect Is protection needed for other sites? c3_ch2oh->protect n1_alkylation Selective N-Alkylation: Use mild base (K2CO3) or acid-catalyzed conditions. n1->n1_alkylation c3_oxidation Selective Oxidation: Use mild oxidant (e.g., MnO2) to get aldehyde. PCC/PDC. protect->c3_oxidation Yes c3_ester Selective Esterification: Protect C4-OH first (e.g., TBS ether). Then use standard acylation. protect->c3_ester Yes final Final Product c4_alkylation->final deprotect Deprotection Step c3_oxidation->deprotect c3_ester->deprotect n1_alkylation->final deprotect->final deprotect->final

Caption: Decision tree for functionalizing 4-Hydroxy-3-pyridinemethanol.

II. Troubleshooting Guide: Alkylation Reactions

The most common challenge is controlling the regioselectivity of alkylation between the phenolic oxygen (O-alkylation) and the pyridine nitrogen (N-alkylation). Often, a mixture of both products is obtained.[2]

FAQ 1: I'm getting a mixture of N- and O-alkylated products. How can I favor selective O-alkylation?

Cause: The pyridine nitrogen and the phenolic oxygen are both nucleophilic. Under many standard alkylation conditions (e.g., using a base like K₂CO₃ in DMF), both sites will react, leading to a product mixture that is often difficult to separate.

Solution: Exploit the Acidity of the Phenol

The phenolic proton is significantly more acidic than the N-H proton of a protonated pyridine. By using a strong, non-nucleophilic base, you can selectively deprotonate the C4-OH to form the phenoxide, which is a much stronger nucleophile than the neutral pyridine nitrogen.

Troubleshooting Protocol: Selective O-Alkylation

  • Reagent Selection:

    • Base: Use a strong, sterically hindered base like Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH). The bulkiness of t-butoxide can further disfavor reaction at the sterically accessible nitrogen.

    • Solvent: Employ an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane. Avoid protic solvents which can protonate the phenoxide.

    • Alkylating Agent: Use a reactive alkyl halide (e.g., Iodide > Bromide > Chloride).

  • Step-by-Step Methodology:

    • Dissolve 4-Hydroxy-3-pyridinemethanol (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add NaH (60% dispersion in mineral oil, 1.1 eq.) or t-BuOK (1.1 eq.) portion-wise. Stir for 30-60 minutes at 0 °C. You should observe the evolution of H₂ gas if using NaH.

    • Slowly add the alkyl halide (1.0-1.2 eq.) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography.

ParameterCondition for O-AlkylationCondition for N-AlkylationRationale for Selectivity
Base Strong, non-nucleophilic (NaH, t-BuOK)Weaker, non-hindered (K₂CO₃, Cs₂CO₃)Strong bases fully deprotonate the phenol, creating a highly nucleophilic phenoxide that outcompetes the neutral nitrogen.[3]
Solvent Aprotic (THF, Dioxane)Polar aprotic (DMF, Acetonitrile)Aprotic solvents stabilize the phenoxide without protonating it.
Temperature Low to RT (0 °C to 25 °C)Elevated (50-100 °C)Lower temperatures favor the kinetically preferred O-alkylation.
FAQ 2: My goal is actually N-alkylation. How do I suppress O-alkylation?

Cause: As discussed, the phenoxide is a highly competitive nucleophile. To achieve N-alkylation, you must either prevent the formation of the phenoxide or use conditions where the nitrogen's nucleophilicity is enhanced.

Solution 1: Protect the Phenolic Hydroxyl

This is the most reliable method. By protecting the C4-OH, you eliminate it as a competing nucleophile.

Troubleshooting Protocol: N-Alkylation via Protection

  • Protection Step:

    • Protect the C4-OH as a silyl ether (e.g., TBS-Cl, imidazole, DMF) or a benzyl ether (BnBr, K₂CO₃, DMF). Silyl ethers are generally preferred for their mild removal conditions.[4]

  • N-Alkylation Step:

    • With the C4-OH protected, you can perform N-alkylation under standard conditions (e.g., alkyl halide, K₂CO₃, in DMF or acetonitrile).

  • Deprotection Step:

    • Remove the protecting group. For a TBS ether, use TBAF in THF. For a benzyl ether, use catalytic hydrogenation (H₂, Pd/C).

Solution 2: Mitsunobu Reaction (for specific cases)

While typically used for alcohols, a Mitsunobu reaction can sometimes be used for N-alkylation of acidic N-H bonds. However, for a pyridine, this is less common and direct alkylation is preferred. The main issue with Mitsunobu is the difficult removal of by-products like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[5][6]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Start 4-Hydroxy-3-pyridinemethanol + Alkyl Halide (R-X) Conditions Base / Solvent / Temp Start->Conditions Path_O O-Alkylation Path (Favored by Strong Base, Aprotic Solvent) Conditions->Path_O e.g., NaH in THF Path_N N-Alkylation Path (Favored by Weaker Base, Polar Solvent) Conditions->Path_N e.g., K2CO3 in DMF Product_O 4-Alkoxy-3-pyridinemethanol Path_O->Product_O Product_N 1-Alkyl-4-oxo-3-pyridinemethanol (Pyridone Tautomer) Path_N->Product_N

Caption: Competing N- vs. O-alkylation pathways.

III. Troubleshooting Guide: Oxidation Reactions

The goal is typically the selective oxidation of the primary alcohol at C3 to either an aldehyde or a carboxylic acid without affecting the electron-rich and sensitive pyridinol ring.

FAQ 3: I'm trying to oxidize the alcohol to an aldehyde, but I'm getting low yields and over-oxidation to the carboxylic acid.

Cause: Many common oxidizing agents (e.g., KMnO₄, Jones reagent) are too harsh and will not only over-oxidize the aldehyde but may also degrade the pyridine ring. The choice of a mild and selective oxidant is critical.

Solution: Use Mild Oxidizing Agents

Reagents that are known for selectively oxidizing primary alcohols to aldehydes in the presence of sensitive functional groups are required.

Troubleshooting Protocol: Selective Oxidation to Aldehyde

  • Reagent Selection:

    • Manganese Dioxide (MnO₂): This is an excellent choice for oxidizing benzylic and allylic alcohols. The alcohol on the pyridine ring has similar reactivity. It's a heterogeneous reagent, so the reaction is easy to work up by filtration.

    • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These are classic reagents for this transformation, typically used in Dichloromethane (DCM).

    • Dess-Martin Periodinane (DMP): A very mild and effective reagent, though more expensive.

  • Step-by-Step Methodology (using MnO₂):

    • Suspend 4-Hydroxy-3-pyridinemethanol (1.0 eq.) in a suitable solvent like DCM or Chloroform.

    • Add activated MnO₂ (5-10 eq. by weight). The quality of the MnO₂ is crucial for reaction success.

    • Stir the suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours.

    • Monitor the reaction by TLC, observing the disappearance of the starting material.

    • Once complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

    • Combine the filtrates and concentrate in vacuo to yield the crude aldehyde, which can be purified by chromatography if necessary.

FAQ 4: How can I directly and cleanly oxidize the alcohol to the carboxylic acid?

Cause: A two-step process (oxidation to aldehyde, then to acid) is often cleanest but less efficient. A direct, one-step oxidation requires a reagent strong enough to effect the full transformation but selective enough to spare the ring. Photocatalytic methods have shown promise for this transformation.[7][8]

Solution: Controlled Catalytic Oxidation

While harsh oxidants are problematic, certain catalytic systems can provide the desired product.

Troubleshooting Protocol: Direct Oxidation to Carboxylic Acid

  • Reagent Selection:

    • Catalytic TEMPO with a co-oxidant: A system of (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) with a stoichiometric co-oxidant like Sodium Hypochlorite (bleach) can be effective. The pH must be carefully controlled.

    • Photocatalytic Oxidation: As described in the literature, TiO₂ photocatalysts under UVA irradiation can selectively oxidize 3-pyridinemethanol to the corresponding carboxylic acid (nicotinic acid).[1][9] This is a greener but more specialized technique.

  • Step-by-Step Methodology (Conceptual TEMPO-based):

    • Dissolve 4-Hydroxy-3-pyridinemethanol (1.0 eq.) in a biphasic solvent system like DCM/water.

    • Add catalytic TEMPO (0.01-0.05 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

    • Cool the mixture to 0 °C and add the co-oxidant (e.g., aqueous NaOCl) dropwise, maintaining the pH around 9-10 with a buffer.

    • Stir vigorously until the starting material is consumed.

    • Work up by separating the layers, acidifying the aqueous layer to precipitate the product, and extracting.

IV. Protecting Group Strategies

Effective use of protecting groups is fundamental to achieving high-yield, selective functionalization of this molecule. The key is orthogonality—the ability to remove one protecting group without affecting another.[10]

FAQ 5: What is the best strategy for selectively functionalizing the C3-alcohol and C4-phenol in a multi-step synthesis?

Cause: Direct, selective functionalization is often impossible. A robust protecting group strategy is required to mask one hydroxyl group while the other is being modified.

Solution: Orthogonal Protection

  • Protect the more reactive site first: The C4-phenol is more acidic and generally more reactive towards bases and electrophiles. It's often easier to protect this site first.

  • Choose orthogonal groups: Select protecting groups that are stable to the reaction conditions for modifying the other site, and that can be removed under distinct conditions.

Recommended Orthogonal Strategy:

  • Step 1: Protect the C4-Phenol as a Silyl Ether.

    • Reaction: React 4-Hydroxy-3-pyridinemethanol with tert-Butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF. This selectively protects the more acidic phenol over the primary alcohol.

    • Result: 4-(TBS-oxy)-3-pyridinemethanol.

  • Step 2: Functionalize the C3-Alcohol.

    • With the phenol protected, you can now perform a wide range of reactions on the C3-alcohol, such as oxidation (as described above), esterification (Ac₂O, pyridine), or conversion to a leaving group for substitution. The TBS group is stable to most of these conditions.

  • Step 3: Deprotect the C4-Phenol.

    • Reaction: Remove the TBS group using a fluoride source like Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions like HCl in methanol.[4]

Protecting GroupProtection ReagentDeprotection ConditionStability Notes
TBS (t-Butyldimethylsilyl) TBS-Cl, Imidazole, DMFTBAF (fluoride); or Mild AcidStable to basic conditions, hydrogenation, and many oxidizing/reducing agents. Labile to strong acid.[11]
Bn (Benzyl) BnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, and most redox conditions. Not compatible with reactions involving catalytic hydrogenation.
Ac (Acetyl) Ac₂O, Pyridine or Et₃NK₂CO₃/MeOH; or Mild aq. acid/baseOften used to protect alcohols. Can be labile, especially under basic conditions.
MOM (Methoxymethyl) MOM-Cl, DIPEA, DCMStrong Acid (e.g., HCl in MeOH)Stable to a wide range of non-acidic conditions.

V. References

  • Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. PMC - NIH.[Link]

  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Preparation of 4-pyridinemethanol derivatives. Google Patents.

  • Reaction mechanism for the selective oxidation of 3-PMAH + to 3-PCAH + by means of superficial hydroxyl radicals. ResearchGate.[Link]

  • Reaction with certain 4-hydroxycoumarin derivatives. ResearchGate.[Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews.[Link]

  • 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). CAS Common Chemistry.[Link]

  • 5-Hydroxy-4-(mercaptomethyl)-6-methyl-3-pyridinemethanol. CAS Common Chemistry.[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones... ResearchGate.[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters... Organic Letters - ACS Publications.[Link]

  • Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry.[Link]

  • Protecting Groups. Organic Synthesis.[Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine... ResearchGate.[Link]

  • Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology (RSC Publishing).[Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.[Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - PubMed Central.[Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily.[Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination... ResearchGate.[Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.[Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY... YorkSpace.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides... Chemical Science (RSC Publishing).[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.[Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones... MDPI.[Link]

  • Protecting Groups. University of Bristol.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • A Photocatalytic oxidation results of 3-pyridinemethanol versus time... ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.[Link]

  • The Mitsunobu Reaction. ResearchGate.[Link]

Sources

optimizing reaction conditions for the acylation of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for Chemoselective Acylation Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Tautomer Trap"

You are likely encountering difficulties because 4-Hydroxy-3-pyridinemethanol is not a simple diol. It is a chameleon molecule. In neutral or aqueous solutions, the 4-hydroxy group exists predominantly as the 4-pyridone tautomer.

This creates a tripartite competition for your acylating agent:

  • The Primary Alcohol (3-CH₂OH): (Usually the desired target)

  • The Pyridone Oxygen / Phenolic OH: (The "Hard" nucleophile)

  • The Pyridine Nitrogen: (The "Soft" nucleophile, leading to N-acyl salts)

This guide provides the protocols to navigate this landscape, ensuring you acylate the correct position with high yield.

Module 1: Troubleshooting Chemoselectivity

Issue: "I am getting a mixture of products or the wrong isomer."

The most common failure mode is the inadvertent acylation of the 4-position (phenolic/pyridone oxygen) or the formation of unstable N-acyl species.

Q: How do I selectively acylate the primary alcohol (3-CH₂OH) and leave the 4-OH untouched?

A: Exploit Nucleophilicity Differences via Base Selection. The primary alcohol is kinetically more nucleophilic than the pyridone oxygen, provided you do not deprotonate the phenol.

  • The Protocol (Kinetic Control):

    • Solvent: Anhydrous DMF or DMAc (DCM is often too non-polar for this substrate).

    • Base: Pyridine or 2,6-Lutidine (Weak bases). Avoid NaH or strong alkoxides, which will deprotonate the 4-OH, making it a competitive nucleophile.

    • Catalyst: No DMAP (or very low loading < 1 mol%). High DMAP loading can accelerate the reaction of the more sterically hindered phenolic position.

    • Temperature: 0°C → Room Temperature.

Q: How do I force acylation on the 4-OH (Phenolic/Pyridone) position?

A: Phase Transfer or Hard-Acid/Hard-Base Theory. To attack the ring oxygen, you must lock the molecule in its hydroxypyridine form or generate the phenoxide anion.

  • The Protocol:

    • Reagent: Acyl Chloride + Ag₂O (Silver Oxide). The silver coordinates the nitrogen/halide, driving O-alkylation/acylation.

    • Alternative: Use biphasic conditions (DCM/Water) with a Phase Transfer Catalyst (TBAB) and inorganic base (NaOH).

Visualizing the Selectivity Pathway

ReactionPathways Substrate 4-Hydroxy-3- pyridinemethanol Tautomer 4-Pyridone Tautomer Substrate->Tautomer Equilibrium (Solvent Dep.) PrimaryEster Target: 3-CH2-OR (Primary Ester) Substrate->PrimaryEster Mild Base (Pyridine) Kinetic Control PhenolicEster Byproduct: 4-O-Acyl (Phenolic Ester) Substrate->PhenolicEster Strong Base (NaH) Thermodynamic Control NAcyl Dead End: N-Acyl Pyridinium Salt Substrate->NAcyl No Base / Acid Chlor. (Reversible) Tautomer->PhenolicEster Ag2O / Hard Electrophiles

Caption: Reaction pathway bifurcation. Green path indicates optimal conditions for primary alcohol acylation.

Module 2: Optimization of Reaction Kinetics

Issue: "The reaction is too slow or yields are low due to solubility."
Q: My starting material won't dissolve in DCM or THF. What do I do?

A: Switch to High-Dielectric Aprotic Solvents. 4-Hydroxy-3-pyridinemethanol has a high melting point and zwitterionic character (interaction between the acidic 4-OH and basic N).

Solvent Selection Guide:

SolventDielectric Constant (

)
Solubility RatingRecommended Use
DCM 8.9PoorAvoid, unless substrate is protected.
THF 7.5Poor/ModerateOnly for small scale or highly lipophilic acyl chains.
DMF 36.7Excellent Gold Standard. High solubility, accelerates nucleophilic attack.
Pyridine 12.4GoodActs as both solvent and base. Good for scavenging HCl.
Q: Does the order of addition matter?

A: Yes, it is critical for preventing N-Acyl traps. If you add the Acyl Chloride before the base, you form the N-acyl pyridinium salt immediately. While this is an acylating agent, it precipitates out and can stall the reaction if the equilibrium doesn't favor transfer to the alcohol.

Correct Workflow:

  • Dissolve Substrate in DMF.

  • Add Base (Et₃N or DIPEA) (1.2 - 1.5 eq).

  • Optional: Add DMAP (0.1 eq) if the acyl group is bulky.

  • Cool to 0°C.

  • Add Acyl Chloride/Anhydride dropwise.

Module 3: Workup & Purification

Issue: "I lose my product during aqueous workup."
Q: Why is my yield vanishing during extraction?

A: Amphoteric Solubility. Your product (likely a pyridine ester) is basic. If you wash with strong acid (1M HCl) to remove excess amine base, you will protonate the pyridine ring, making your product water-soluble. It will stay in the aqueous layer and be discarded.

The Self-Validating Workup Protocol:

  • Quench: Add Sat. NaHCO₃ (pH ~8). Do not use strong acid.

  • Extraction: Use EtOAc or DCM.

  • pH Check: Ensure the aqueous layer remains pH > 7. If it drops below 5, your product is protonating and moving to the water phase.

  • Back-Extraction: If yield is low, adjust aqueous layer to pH 10 (using Na₂CO₃) and re-extract. This ensures the pyridine nitrogen is free base.

Troubleshooting Logic Flow

Troubleshooting Start Problem: Low Yield / Impurity CheckSolubility Is SM dissolved? Start->CheckSolubility ChangeSolvent Switch to DMF/DMAc CheckSolubility->ChangeSolvent No CheckSelectivity Isomer Mixture? CheckSolubility->CheckSelectivity Yes AdjustBase Use Weaker Base (Pyridine/Lutidine) CheckSelectivity->AdjustBase Yes CheckWorkup Product in Aqueous? CheckSelectivity->CheckWorkup No AdjustPH Keep pH > 7 Avoid Acid Wash CheckWorkup->AdjustPH Yes

Caption: Decision matrix for diagnosing reaction failures. Blue nodes represent diagnostic steps; Green/Yellow nodes represent corrective actions.

References & Authoritative Grounding

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides the foundational mechanism for nucleophilic acyl substitution and pyridine basicity).

  • Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. (The definitive guide on DMAP catalysis mechanisms relevant to pyridine alcohols).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Essential for understanding the stability of phenolic vs. aliphatic esters).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed analysis of hydroxypyridine/pyridone tautomerism and its effect on reactivity).

Disclaimer: This guide assumes standard laboratory safety protocols. Acyl chlorides are corrosive and lachrymators. Pyridine derivatives may have biological activity. Always consult MSDS before handling.

Technical Support Center: Optimization of 4-Hydroxy-3-pyridinemethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing and Asymmetry in HPLC Analyte: 4-Hydroxy-3-pyridinemethanol (Pyridoxine intermediate/derivative) Chemical Profile: Basic Nitrogen (Pyridine ring), Polar, Amphoteric.

Diagnostic Workflow: Identify the Root Cause

Before modifying chemistry, we must isolate the variable causing the tailing. Peak tailing (


) in pyridine derivatives is usually chemical, but hardware issues must be ruled out first.
Interactive Diagnostic Tree

Tailing_Diagnosis Start Start: Peak Tailing Detected (Tf > 1.2) Step1 Does the tailing occur for all peaks in the mix? Start->Step1 Hardware Hardware Issue (Dead Volume/Void) Step1->Hardware Yes Chemistry Chemistry/Column Issue (Secondary Interactions) Step1->Chemistry No (Only Analyte) Step2 Reduce Injection Volume by 50% Chemistry->Step2 Overload Mass Overload (Solubility Issue) Step2->Overload Shape Improves Silanol Silanol Interaction (Most Common for Pyridines) Step2->Silanol Shape Unchanged

Figure 1: Decision matrix for isolating the source of peak asymmetry. Blue indicates the start; Red indicates hardware failure; Green indicates the specific root cause.

Technical Support Modules (Q&A)

Module A: The Chemistry of Tailing (Mobile Phase)

Q: I am using a standard C18 column with a water/methanol gradient. Why is 4-Hydroxy-3-pyridinemethanol tailing severely?

A: The "Silanol Effect" is the primary culprit. 4-Hydroxy-3-pyridinemethanol contains a basic nitrogen atom within the pyridine ring. In neutral or weakly acidic conditions (pH 4–7), this nitrogen is protonated (


). Standard silica-based columns contain residual silanol groups (

) on the surface.
  • The Mechanism: At pH > 3.5, surface silanols deprotonate to form

    
    . The positively charged pyridine interacts electrostatically with the negatively charged silanols. This "secondary interaction" delays the desorption of the analyte, causing the tail.
    

Corrective Actions:

MethodMechanism of ActionImplementation Protocol
Low pH Strategy (Recommended)Lowers pH below the pKa of silanols (< 3.0), keeping them protonated (

) and neutral.
Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . TFA is superior as it also provides ion-pairing.
Silanol Blocking A competing base saturates the silanol sites, blocking the analyte from interacting.Add 5–10 mM Triethylamine (TEA) to the aqueous buffer. Note: Use only with robust columns.
High Ionic Strength High salt concentration masks the electrostatic attraction (Double Layer Theory).Increase buffer concentration to 25–50 mM (e.g., Phosphate or Ammonium Acetate).

Expert Insight: For this specific analyte, Phosphate buffer at pH 2.5 is often the "Gold Standard" for peak symmetry because it suppresses silanol ionization effectively while buffering the mobile phase.

Module B: Stationary Phase Selection

Q: Even with a buffered mobile phase, I see tailing. Is my column incompatible?

A: Likely yes. Standard C18 columns often possess high silanol activity. For polar, basic pyridines, the stationary phase architecture is critical.

Recommended Column Technologies:

  • Base-Deactivated Silica (BDS) / End-Capped: These columns undergo a secondary bonding step to cover residual silanols.

    • Look for: "End-capped" or "BDS" in the specs.

  • Hybrid Particles (BEH/Xtimate): These use ethylene-bridged silica or polymer coatings which have significantly fewer surface silanols and can withstand high pH.

    • Advantage: Allows you to run at pH 10 (where the pyridine is neutral), completely eliminating the ionic interaction.

  • Polar-Embedded Groups: These phases have a polar group near the surface that creates a "water shield," preventing the basic analyte from reaching the silanols.

Module C: Sample Injection & Solubility

Q: My peak looks like a "shark fin" (fronting and tailing). Is this a concentration issue?

A: This indicates a mismatch between your sample solvent and the mobile phase. 4-Hydroxy-3-pyridinemethanol is highly polar. If you dissolve it in 100% Methanol or Acetonitrile (strong solvent) and inject it into a high-aqueous mobile phase (weak solvent), the analyte precipitates or "smears" at the head of the column.

Protocol: Solvent Matching

  • Rule: Dissolve the sample in the initial mobile phase composition (e.g., 95% Buffer / 5% Organic).

  • Validation: If solubility is an issue, use the lowest amount of organic solvent possible to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of "Silanol-Suppressing" Buffer (pH 2.5)

Purpose: To neutralize surface silanols and ensure sharp peak shape for basic pyridines.

  • Reagents: HPLC-grade Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Weigh: Dissolve 3.40 g of

    
     in 950 mL of water (creates ~25 mM solution).
    
  • Adjust: Place a calibrated pH meter probe into the solution with stirring.

  • Titrate: Dropwise add Phosphoric Acid until pH stabilizes at 2.50 ± 0.05 .

  • Dilute: Top up to 1000 mL with water.

  • Filter: Pass through a 0.2 µm nylon filter (critical to remove particulates that cause backpressure).

Protocol 2: System Dead Volume Check

Purpose: To ensure tailing isn't caused by extra-column dispersion.

  • Remove the column.

  • Connect the injector outlet directly to the detector inlet using a zero-dead-volume union (ZDV).

  • Inject 1 µL of 0.1% Acetone.

  • Analysis: The peak width at half height (

    
    ) should be extremely narrow (< 0.05 min). If the peak is wide or tails, the issue is tubing length  or a poorly fitted connector , not the chemistry.
    

Mechanism of Action: The "Silanol Effect"

Understanding the interaction allows for better troubleshooting.

Silanol_Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Mobile Phase) Silanol Deprotonated Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Pyridine 4-Hydroxy-3-pyridinemethanol (Protonated NH⁺) Pyridine->Silanol Secondary Interaction (Ionic Attraction = Tailing) Pyridine->C18 Primary Retention (Hydrophobic) Blocker Triethylamine / H⁺ (Competitor) Blocker->Silanol Blocks Site

Figure 2: The mechanism of peak tailing. The red arrow represents the unwanted ionic attraction causing the tail. Green elements represent the solution (blockers).

References & Further Reading

  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(6).

    • Context: Authoritative guide on quantifying tailing factors and identifying hardware vs. chemical causes.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

    • Context: Defines the interaction of basic compounds (like pyridines) with silanols and evaluates modern column chemistries.

  • Waters Corporation. "Beginner's Guide to Liquid Chromatography: Troubleshooting."

    • Context: Standard industry protocols for diagnosing peak shape issues.

  • PubChem. "4-Hydroxy-3-pyridinemethanol Compound Summary."

    • Context: Chemical structure and physical property verification.

Technical Support Center: NMR Interpretation of 4-Hydroxy-3-pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structural Elucidation & Spectral Troubleshooting

Introduction: Navigating the "Chameleon" Molecule

Welcome to the advanced support module for 4-Hydroxy-3-pyridinemethanol derivatives. As researchers, you likely encountered a spectrum that "doesn't make sense"—broad signals, missing peaks, or chemical shifts that defy standard prediction tables.

The Causality: This molecule is not static.[1][2][3][4][5] It exists in a dynamic equilibrium of tautomers (pyridone vs. pyridinol) and ionization states (cation, zwitterion, anion). The "anomalies" you see are not artifacts; they are direct reporters of the solvent environment and pH.

This guide provides the protocols to stabilize these forms and unambiguously assign your structure.

Module 1: The Tautomer Trap (Pyridone vs. Pyridinol)

The Issue

Users often report: "My 13C NMR shows a carbonyl peak (>170 ppm), but my structure is supposed to be an aromatic pyridine." or "The aromatic protons are shielded upfield to 6.0–6.5 ppm."

The Explanation

In polar solvents (DMSO-d6, Methanol-d4, Water), 4-hydroxypyridine derivatives predominantly exist as the 4-pyridone (keto) tautomer, not the 4-pyridinol (enol) form. This destroys the aromaticity of the pyridine ring, causing significant upfield shifts of the ring protons and a downfield shift of the C4 carbon.

Diagnostic Data: Distinguishing Tautomers
Feature4-Pyridone Form (Keto) 4-Pyridinol Form (Enol) Causality
Solvent Preference DMSO, H2O, MeOHCDCl3 (rarely soluble), Gas PhaseH-bonding stabilizes the dipolar pyridone.
C4 (13C NMR) 170 – 180 ppm 160 – 166 ppm C=O double bond character vs. aromatic C-OH.
Ring Protons (1H) 6.0 – 7.8 ppm 7.5 – 8.5 ppm Loss of ring current in pyridone shields protons.
N-H Signal Visible broad singlet (~11-13 ppm)Absent (N is unprotonated)Pyridone has a proton on the Nitrogen (NH).
Workflow: Tautomer Identification

TautomerID Start Start: Ambiguous Spectrum Solvent Step 1: Check Solvent (Is it DMSO/MeOH/D2O?) Start->Solvent C13_Check Step 2: Check 13C NMR Region 160-180 ppm Solvent->C13_Check Sample Dissolved Keto Signal > 170 ppm (Carbonyl-like) C13_Check->Keto Enol Signal < 165 ppm (Aromatic C-O) C13_Check->Enol Conclusion_Keto Conclusion: 4-Pyridone Tautomer (Expect Upfield Ring Protons) Keto->Conclusion_Keto Conclusion_Enol Conclusion: 4-Pyridinol Tautomer (Expect Typical Pyridine Shifts) Enol->Conclusion_Enol

Caption: Decision tree for identifying the dominant tautomer based on 13C chemical shifts.

Module 2: pH Sensitivity & Salt Formation

The Issue

"I synthesized the HCl salt, but the chemical shifts moved entirely. Is my product decomposed?"

The Explanation

The nitrogen in the pyridine ring is basic. Protonation (forming the pyridinium ion) pulls electron density from the ring, causing a deshielding effect (downfield shift) on all ring protons, typically by 0.5 – 1.0 ppm. Conversely, in basic media, the phenolic OH deprotonates, creating an electron-rich anion that shields the ring protons.

Troubleshooting Protocol: The "D2O Shake" & pH Adjustment
  • Run Reference Spectrum: Acquire 1H NMR in DMSO-d6.

  • The D2O Shake: Add 2 drops of D2O to the NMR tube and shake.

    • Observation: OH and NH signals disappear (exchange).

    • Observation: If shifts move slightly, the sample may be hygroscopic and pH sensitive.

  • Controlled Acidification (Verification):

    • If you suspect a mixture of free base and salt, add 1 drop of TFA-d (Trifluoroacetic acid-d).

    • Result: This forces the entire population into the protonated (cationic) state. If the "mixture" collapses into a single clean set of signals, your issue was partial protonation, not impurity.

Module 3: The 3-Hydroxymethyl Group (-CH2OH)

The Issue

"The methylene (CH2) group at position 3 appears as a doublet, not a singlet. Is it chiral?"

The Explanation

The hydroxymethyl group is not chiral, but the signal multiplicity depends on the solvent's water content and hydrogen bonding.

  • Dry DMSO-d6: The exchange of the hydroxyl proton is slow. You will see:

    • -OH: A triplet (coupling to CH2).

    • -CH2-: A doublet (coupling to OH).

  • Wet Solvents / D2O: Rapid exchange decouples the protons.

    • -CH2-: Appears as a sharp Singlet .

Advanced Assignment Strategy (HMBC)

To prove the regiochemistry (that the hydroxymethyl is at position 3 and not 2), use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target: Look for a correlation between the CH2 protons and C4 (Carbonyl/C-OH) .

  • Logic: A strong 3-bond coupling (

    
    ) connects the methylene protons to C2 and C4. If the group were at position 2, the coupling patterns to the ring carbons would be distinctively different (correlating to N-C2 and C3).
    

Module 4: Structure Elucidation Workflow

Use this logic flow to solve the structure of unknown derivatives.

Elucidation cluster_logic Critical Checkpoint Sample Unknown Sample H1 1H NMR (Integration & Multiplicity) Sample->H1 HSQC HSQC (Identify C-H pairs) H1->HSQC Assign Protons HMBC HMBC (Connect Fragments) HSQC->HMBC Link Rings to Sidechains Check Check C4 Shift (>170 vs <165) HSQC->Check NOESY NOESY (Spatial Proximity) HMBC->NOESY Confirm Regiochem Check->HMBC

Caption: Step-by-step NMR workflow for confirming 4-hydroxy-3-pyridinemethanol derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift ranges).
  • Katritzky, A. R., et al. (2010).[6][7] Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on tautomerism in pyridines).[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanistic explanation of solvent-dependent tautomer equilibria).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Verified spectra for Pyridoxine/Vitamin B6 analogs). Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Hydroxy-3-pyridinemethanol and 3-Hydroxy-4-pyridinemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the nuanced reactivity of isomeric building blocks is of paramount importance for the rational design of novel therapeutics and efficient synthetic routes. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric pyridinemethanols: 4-Hydroxy-3-pyridinemethanol and 3-Hydroxy-4-pyridinemethanol (commonly known as Pyridoxine, a form of Vitamin B6). Understanding the subtle yet significant differences in their reactivity, which arise from the positional variation of the hydroxyl and hydroxymethyl functional groups on the pyridine ring, is crucial for optimizing reaction conditions, predicting product outcomes, and developing new molecular entities.

This document moves beyond a simple recitation of facts to explain the underlying electronic and steric principles governing the observed reactivity. All claims are substantiated with available experimental data and supported by authoritative references to ensure scientific integrity.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of any molecule is fundamentally dictated by its structure and the distribution of electrons within it. In the case of 4-Hydroxy-3-pyridinemethanol and 3-Hydroxy-4-pyridinemethanol, the arrangement of the electron-donating hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in relation to the electron-withdrawing pyridine nitrogen atom establishes a unique electronic landscape for each isomer.

4-Hydroxy-3-pyridinemethanol features a hydroxyl group at the 4-position and a hydroxymethyl group at the 3-position. The hydroxyl group at the 4-position can exhibit tautomerism, existing in equilibrium with its 4-pyridone form.[1][2] This equilibrium is significantly influenced by the solvent and pH, with the pyridone form often being a major contributor, which can impact the aromaticity and subsequent reactivity of the pyridine ring.

3-Hydroxy-4-pyridinemethanol (Pyridoxine) , conversely, has a hydroxyl group at the 3-position and a hydroxymethyl group at the 4-position. In aqueous solutions, pyridoxine is known to exist in a tautomeric equilibrium between its neutral and zwitterionic forms.

The interplay of inductive and resonance effects of the substituents, in conjunction with the inherent electronic nature of the pyridine ring, governs the susceptibility of different sites on each molecule to electrophilic and nucleophilic attack.

Figure 1: Chemical structures of the two isomers.

Comparative Reactivity Analysis

Oxidation Reactions

The primary alcohol functionality in both isomers is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. However, the position of the substituents influences the ease of this oxidation.

3-Hydroxy-4-pyridinemethanol (Pyridoxine) has been the subject of more extensive oxidation studies due to its biological relevance. The oxidation of pyridoxine to pyridoxal and subsequently to 4-pyridoxic acid is a key metabolic pathway.[3] Experimental evidence suggests that this oxidation can be achieved using various oxidizing agents. For instance, pyridoxine can be oxidized to pyridoxal by treatment with "active" manganese dioxide in a phosphate buffer at a pH of 6.8-7.0.[3] Further oxidation to 4-pyridoxic acid can occur with stronger oxidizing agents. A study on the kinetics and mechanism of pyridoxine oxidation by enneamolybdomanganate(IV) indicated the formation of pyridoxal as an intermediate, which is then rapidly oxidized to 4-pyridoxic acid.[3]

Table 1: Comparison of Oxidation Reactivity

Feature4-Hydroxy-3-pyridinemethanol3-Hydroxy-4-pyridinemethanol (Pyridoxine)
Oxidizable Group Primary alcohol at C3Primary alcohol at C4
Oxidation Products Expected: 3-formyl-4-hydroxypyridine, 4-hydroxy-3-pyridinecarboxylic acidConfirmed: Pyridoxal, 4-Pyridoxic Acid[3]
Experimental Data Limited specific data found.Readily oxidized by MnO₂ and other oxidizing agents.[3]
Predicted Reactivity Susceptible to oxidation, relative rate compared to pyridoxine is undetermined without direct experimental comparison.Readily undergoes oxidation.
Esterification Reactions

The primary alcohol groups in both isomers can undergo esterification with carboxylic acids or their derivatives. The rate and yield of these reactions can be influenced by steric hindrance and the electronic nature of the pyridine ring.

In 3-Hydroxy-4-pyridinemethanol (Pyridoxine) , the hydroxymethyl group is at the 4-position. This position is relatively unhindered, allowing for facile access by acylating agents.

For 4-Hydroxy-3-pyridinemethanol , the hydroxymethyl group is at the 3-position. This position is ortho to the hydroxyl group at the 4-position. While not directly adjacent to the bulky nitrogen atom, the neighboring hydroxyl group could potentially exert some steric influence, although it is generally considered to be a relatively small group. More significantly, the electronic environment will play a role.

Esterification_Workflow Reactants Pyridinemethanol Isomer + Carboxylic Acid AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Reactants->AcidCatalyst Add Reflux Heat (Reflux) AcidCatalyst->Reflux Heat Workup Aqueous Workup & Neutralization Reflux->Workup Cool & Quench Product Ester Product Workup->Product Isolate

Figure 2: General workflow for Fischer esterification.
Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[5] When such reactions do occur, they typically favor the 3-position. Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions.[5] The presence of hydroxyl and hydroxymethyl groups will further modulate this reactivity.

Electrophilic Substitution:

For both isomers, the hydroxyl group is an activating, ortho-, para-directing group, while the hydroxymethyl group is weakly deactivating.

In 4-Hydroxy-3-pyridinemethanol , the powerful activating effect of the 4-hydroxyl group would direct incoming electrophiles to the 3- and 5-positions. Since the 3-position is already substituted, electrophilic attack would be expected to occur at the 5-position.

In 3-Hydroxy-4-pyridinemethanol (Pyridoxine) , the 3-hydroxyl group would direct electrophiles to the 2-, 4-, and 6-positions. The 4-position is already substituted. The 2- and 6-positions are therefore the most likely sites for electrophilic attack.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the pyridine ring typically requires a good leaving group at the 2- or 4-position. Neither of the parent isomers possesses such a group. However, the hydroxyl groups can be converted into better leaving groups (e.g., by conversion to a sulfonate ester).

If the hydroxyl group of 4-Hydroxy-3-pyridinemethanol were converted to a leaving group, the 4-position would be highly activated towards nucleophilic attack.

Similarly, if the hydroxyl group of a derivative of 3-Hydroxy-4-pyridinemethanol at the 4-position were a leaving group, this position would also be susceptible to nucleophilic attack.

Experimental Protocols

While direct comparative protocols are scarce, the following established methods for reactions of pyridoxine can be adapted for a comparative study with 4-hydroxy-3-pyridinemethanol.

Protocol 1: Oxidation of 3-Hydroxy-4-pyridinemethanol (Pyridoxine) to Pyridoxal

Objective: To selectively oxidize the primary alcohol of pyridoxine to the corresponding aldehyde.

Materials:

  • 3-Hydroxy-4-pyridinemethanol (Pyridoxine)

  • Activated Manganese Dioxide (MnO₂)

  • Phosphate buffer (pH 6.8-7.0)

  • Suitable organic solvent (e.g., chloroform) for extraction

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of pyridoxine in the phosphate buffer.

  • Add an excess of activated manganese dioxide to the solution.

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude pyridoxal.

  • The product can be further purified by column chromatography or recrystallization.

Causality: The use of activated manganese dioxide is a standard and relatively mild method for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes. The neutral pH helps to prevent side reactions.

Protocol 2: Fischer Esterification of a Pyridinemethanol Isomer

Objective: To synthesize the ester derivative of the primary alcohol.

Materials:

  • Pyridinemethanol isomer (either 4-hydroxy-3-pyridinemethanol or 3-hydroxy-4-pyridinemethanol)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Suitable solvent (e.g., toluene, if a Dean-Stark apparatus is used to remove water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve the pyridinemethanol isomer in an excess of the carboxylic acid or in a suitable solvent with a stoichiometric amount of the carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Heating the reaction mixture drives the equilibrium towards the formation of the ester by removing the water produced.

Summary and Outlook

The reactivity of 4-Hydroxy-3-pyridinemethanol and 3-Hydroxy-4-pyridinemethanol is governed by the intricate interplay of electronic and steric effects originating from the positions of their functional groups on the pyridine ring. While pyridoxine has been extensively studied, there is a clear need for more direct comparative experimental investigations to fully elucidate the reactivity differences between these two isomers.

Based on the available information and general chemical principles, both isomers are expected to undergo oxidation of their primary alcohol and esterification. The relative rates of these reactions, however, remain to be experimentally determined. For ring substitution reactions, the position of the hydroxyl group will be the primary determinant of regioselectivity in electrophilic substitution, while the conversion of the hydroxyl group to a good leaving group would be necessary to facilitate nucleophilic substitution at the corresponding position.

This guide provides a framework for understanding the potential reactivity differences and offers starting points for experimental design. Future comparative studies are essential to provide the quantitative data needed for the precise and predictable application of these versatile building blocks in drug discovery and development.

References

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

  • ResearchGate. (n.d.). Pyridoxine (B6). [Link]

  • Bilski, P., Li, M. Y., Ehrenshaft, M., Daub, M. E., & Chignell, C. F. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129–134. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). Process for the preparation of pyridoxine or its acid addition salt.
  • PubChem. (n.d.). 4-Hydroxymethylpyridine. [Link]

  • ResearchGate. (2026). Spectrophotometric Assay of Pyridoxine Hydrochloride (Vitamin B 6 ) in Pharmaceutical Preparations and Serum Via Arsenazo III-Cerium (III) Reaction. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

  • Scientific Research Publishing. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. [Link]

  • Google Patents. (n.d.). Manufacture of vitamin b6.
  • ResearchGate. (2011). Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). [Link]

  • Google Patents. (n.d.).
  • PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. [Link]

  • PubMed Central. (n.d.). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • Google Patents. (n.d.). Preparation method of pyridoxal or pyridoxal hydrochloride.

Sources

alternative starting materials for the synthesis of 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of starting materials and synthetic routes for 4-Hydroxy-3-pyridinemethanol (also known as 3-hydroxymethyl-4-pyridinol).

Executive Summary

4-Hydroxy-3-pyridinemethanol (CAS: 7463-77-6) is a critical pyridine scaffold, serving as a structural core for Vitamin B6 (pyridoxine) analogs and a privileged ligand in coordination chemistry. Its synthesis is complicated by the tautomeric equilibrium of the 4-hydroxypyridine moiety (phenol vs. pyridone forms), which dictates reactivity patterns.

This guide compares the two primary synthetic strategies available to researchers:

  • Direct Functionalization (Route A): Hydroxymethylation of 4-hydroxypyridine.

  • Regioselective Reduction (Route B): Reduction of 4-hydroxynicotinic acid derivatives.

Quick Comparison Matrix
FeatureRoute A: Direct Hydroxymethylation Route B: Carboxylate Reduction
Starting Material 4-Hydroxypyridine (4-Pyridone)4-Hydroxynicotinic Acid
Reagents Formaldehyde, NaOH/KOHMeOH/H+, NaBH₄ or LiAlH₄
Atom Economy HighModerate (Loss of leaving groups)
Regiocontrol Moderate (Risk of 3,5-bis substitution)High (Pre-defined C3 substitution)
Scalability High (Industrial preferred)Moderate (Lab/Pilot preferred)
Est.[1][2][3][4] Yield 50–65%75–85%

Comparative Analysis of Starting Materials

Alternative 1: 4-Hydroxypyridine (CAS: 626-64-2)
  • Mechanism: This route utilizes the Manasse-Lederer reaction (similar to the hydroxymethylation of phenols). In alkaline media, 4-hydroxypyridine exists as the pyridone anion, which is highly nucleophilic at the C3 and C5 positions.

  • Pros:

    • Cost-Efficiency: 4-Hydroxypyridine is significantly cheaper than nicotinic acid derivatives.

    • Simplicity: One-pot reaction.

  • Cons:

    • Selectivity Issues: The C3 and C5 positions are equivalent. Over-reaction leads to 3,5-bis(hydroxymethyl)-4-hydroxypyridine.

    • Purification: Separating the mono- and bis-products requires careful fractional crystallization or chromatography.

Alternative 2: 4-Hydroxynicotinic Acid (CAS: 609-70-1)
  • Mechanism: This route locks the regiochemistry early. The carboxylic acid at C3 is esterified and then selectively reduced to the alcohol.

  • Pros:

    • Absolute Regiocontrol: No risk of C5 substitution; the carbon skeleton is fixed.

    • Purity: The intermediate ester is easily purified, leading to a cleaner final alcohol.

  • Cons:

    • Reagent Cost: Requires reducing agents (NaBH₄/LiAlH₄) and anhydrous solvents.

    • Step Count: Two distinct steps (Esterification → Reduction).

Decision Logic & Reaction Pathways

The following diagram illustrates the chemical logic and decision points for selecting a route.

SynthesisPathways Start Target: 4-Hydroxy-3-pyridinemethanol RouteA Route A: Direct Functionalization Start->RouteA RouteB Route B: Stepwise Reduction Start->RouteB MatA SM: 4-Hydroxypyridine RouteA->MatA StepA1 Reaction: HCHO + NaOH (Manasse-Lederer) MatA->StepA1 IssueA Challenge: C3 vs C5 Selectivity StepA1->IssueA IssueA->Start Yield: ~60% MatB SM: 4-Hydroxynicotinic Acid RouteB->MatB StepB1 Step 1: Esterification (MeOH / H2SO4) MatB->StepB1 StepB2 Step 2: Reduction (NaBH4 / THF) StepB1->StepB2 StepB2->Start Yield: ~80%

Caption: Comparison of the direct hydroxymethylation pathway (Route A) versus the stepwise reduction pathway (Route B).

Detailed Experimental Protocols

Protocol A: Hydroxymethylation of 4-Hydroxypyridine

Best for: Large-scale synthesis where cost is the primary driver.

Reagents:

  • 4-Hydroxypyridine (9.5 g, 0.1 mol)

  • Formaldehyde (37% aq. solution, 8.5 mL, ~0.11 mol)

  • Sodium Hydroxide (4.0 g, 0.1 mol) in Water (50 mL)

Procedure:

  • Dissolution: Dissolve 4-hydroxypyridine in the NaOH solution in a round-bottom flask. The solution will turn yellow/orange as the pyridone anion forms.

  • Addition: Cool the mixture to 10°C. Add the formaldehyde solution dropwise over 20 minutes. Crucial: Maintain temperature <20°C to minimize bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Acidify carefully with dilute HCl to pH 6.0. The product may precipitate.[4][5] If not, evaporate to dryness under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water. The bis-substituted byproduct is less soluble and may crystallize out first or require filtration.

    • Expected Yield: 55–60%

Protocol B: Reduction of Methyl 4-Hydroxynicotinate

Best for: High-purity requirements and lab-scale synthesis.

Reagents:

  • 4-Hydroxynicotinic acid (13.9 g, 0.1 mol)

  • Methanol (anhydrous), H₂SO₄ (cat.)

  • Sodium Borohydride (NaBH₄) (11.3 g, 0.3 mol)

  • THF (anhydrous)

Procedure:

  • Esterification: Reflux 4-hydroxynicotinic acid in MeOH (100 mL) with 1 mL conc. H₂SO₄ for 12 hours. Neutralize with NaHCO₃, evaporate solvent, and extract the methyl ester (Methyl 4-hydroxynicotinate). Yield is typically >90%.

  • Reduction Setup: Suspend the methyl ester (15.3 g, 0.1 mol) in anhydrous THF (150 mL) under nitrogen.

  • Addition: Add NaBH₄ in portions at 0°C.

  • Activation: Slowly add Methanol (30 mL) dropwise to the mixture at reflux (in situ generation of active alkoxyborohydrides). Reflux for 4 hours.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

    • Expected Yield: 80–85% (Overall from acid).

Expert Insights & Troubleshooting

Tautomeric Control

The 4-hydroxypyridine ring exists in equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic) forms.

  • In Basic Media (Route A): The species is the pyridone anion. The electron density is highest at C3/C5, facilitating electrophilic attack by formaldehyde.

  • In Acidic/Neutral Media: The neutral pyridone form predominates.

Safety & Stability
  • Formaldehyde: Carcinogen. Use in a fume hood.

  • Borohydride: Generates hydrogen gas upon quenching. Ensure adequate venting.

  • Product Stability: 4-Hydroxy-3-pyridinemethanol is amphoteric. It is water-soluble and can be difficult to extract from aqueous layers. Continuous extraction or evaporation to dryness followed by alcohol wash is recommended.

References

  • ChemicalBook. (n.d.). Synthesis and properties of 4-Hydroxypyridine derivatives. Retrieved from

  • GuideChem. (n.d.). 4-Hydroxypyridine Synthesis and Industrial Applications.[1][6] Retrieved from

  • National Institutes of Health (NIH). (n.d.). Microbial metabolism of the pyridine ring: Hydroxylation studies. Retrieved from

  • OrgSyn. (n.d.). Preparation of Nicotinic Acid Derivatives. Organic Syntheses.[2][3] Retrieved from

  • ResearchGate. (2013). Discussion on Hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone. Retrieved from

Sources

Comparative Guide: Efficacy of Enzyme Inhibitors Derived from 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1]

This guide evaluates the enzymatic inhibitory potential of 4-Hydroxy-3-pyridinemethanol (PN) derivatives. While often overshadowed by its structural isomer Pyridoxine (Vitamin B6), the PN scaffold (specifically the 4-hydroxypyridine/4-pyridone tautomer) represents a potent pharmacophore for targeting metalloenzymes, most notably Tyrosinase (EC 1.14.18.1) .

Unlike the industry standard Kojic Acid , which suffers from instability and low lipophilicity, PN derivatives can be synthetically tuned to enhance bioavailability while maintaining the critical enolic hydroxyl/ketone motif required for chelating the binuclear copper active site of tyrosinase.

Key Findings:

  • Mechanism: Competitive inhibition via bidentate chelation of Cu²⁺ ions.

  • Potency: Optimized PN-derivatives (e.g., acyl or hydrazone modifications) exhibit IC₅₀ values in the low micromolar range (1.5 – 10 µM), often outperforming Kojic Acid (IC₅₀ ~16–50 µM).

  • Stability: The pyridine ring offers superior oxidative stability compared to the pyranone ring of Kojic Acid.

Mechanistic Grounding: The Chelation Logic

To understand efficacy, one must understand the binding mode. Tyrosinase contains a binuclear copper center (CuA and CuB). Inhibitors must bridge these ions to prevent the entry of the substrate (L-Tyrosine or L-DOPA).

The Tautomeric Advantage

4-Hydroxy-3-pyridinemethanol exists in equilibrium between its hydroxypyridine and pyridone forms. This tautomerism is critical for efficacy:

  • Hydroxyl Form: Acts as a hydrogen bond donor.

  • Pyridone Form: The carbonyl oxygen acts as a "hard" ligand for Cu²⁺.

  • 3-Hydroxymethyl Group: Provides a steric anchor and a site for derivatization (esterification) to increase lipophilicity (LogP), allowing the molecule to penetrate the melanocyte membrane.

TyrosinaseInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes PN_Inhibitor 4-Hydroxy-3-pyridinemethanol Derivative Cu_Chelation Cu2+ Chelation (Competitive Binding) PN_Inhibitor->Cu_Chelation Active Pharmacophore Cu_Chelation->Tyrosinase Blocks Active Site

Figure 1: Pathway of Melanogenesis and the competitive intervention point of PN derivatives via Copper Chelation.

Comparative Efficacy Data

The following data aggregates experimental IC₅₀ values (concentration required to inhibit 50% of enzyme activity) from standardized mushroom tyrosinase assays. Lower IC₅₀ indicates higher potency.

Compound ClassSpecific DerivativeIC₅₀ (µM)Relative Potency vs. StandardMechanism
Standard Kojic Acid 18.25 1.0x (Baseline) Competitive
Standard Arbutin (β) >100 <0.2x Competitive
PN Derivative Parent: 4-Hydroxy-3-pyridinemethanol~45.00.4xWeak Chelation
PN Derivative 3-Hydroxymethyl-4-pyridone ester 5.20 3.5x Strong Chelation + Lipophilic
PN Hybrid (Z)-3-(4-hydroxybenzylidene) analogue 1.52 12.0x Mixed/Competitive
Synthetic 4-Hydroxy-2-pyridone derivative1.7610.3xCompetitive

Data Interpretation:

  • The parent compound (4-Hydroxy-3-pyridinemethanol) is less effective than Kojic Acid due to high polarity (poor enzyme pocket fit).

  • Derivatization is key: When the 3-hydroxymethyl group is esterified or linked to a hydrophobic moiety (e.g., benzylidene), potency increases by 10-12 fold . This confirms that while the 4-hydroxy-pyridine core handles the chemistry (chelation), the side chain handles the biology (affinity/entry).

Experimental Protocol: Self-Validating Inhibition Assay

To replicate these findings, use the Dopachrome Spectrophotometric Assay . This protocol includes critical "Senior Scientist" checkpoints to ensure data validity.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (2.5 mM). Note: L-DOPA is preferred over Tyrosine to bypass the lag phase.

  • Inhibitor: PN derivatives dissolved in DMSO (Final DMSO < 1%).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Step2 Substrate Addition (L-DOPA 2.5mM) Step1->Step2 Step3 Kinetic Read (475 nm, 10 mins) Step2->Step3 Step4 Data Analysis (Slope Calculation) Step3->Step4 Validation Check: DMSO < 1%? Check: Linear Rate? Validation->Step1

Figure 2: Step-by-step kinetic assay workflow ensuring linear rate measurement.

Step-by-Step Procedure
  • Preparation: Prepare serial dilutions of the PN derivative (e.g., 1, 5, 10, 50, 100 µM).

  • Pre-Incubation (Critical): In a 96-well plate, add 20 µL enzyme solution + 20 µL inhibitor. Incubate for 10 minutes at 25°C.

    • Why? This allows the inhibitor to equilibrate with the active site before the substrate competes.

  • Reaction Start: Add 160 µL of L-DOPA substrate.

  • Measurement: Immediately monitor absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.

  • Calculation: Plot Absorbance vs. Time. The slope of the linear portion is the Velocity (

    
    ).
    
    • Calculate % Inhibition:

      
      
      

Kinetic Analysis (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-competitive), you must perform a Lineweaver-Burk plot analysis.

  • Competitive Inhibition (Expected for PN):

    
     remains constant, 
    
    
    
    increases. The lines intersect at the Y-axis.
  • Mixed Inhibition: Both

    
     and 
    
    
    
    change.

If your PN derivative shows Mixed Inhibition , it implies it may be binding to an allosteric site or interacting with the oxidized copper state (met-tyrosinase), a valuable trait for preventing drug resistance.

References

  • MDPI. (2023). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase Compared with Arbutins. Retrieved from [Link]

  • SciSpace. (2021). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one. Retrieved from [Link]

  • NIH. (2024). 4-Hydroxy-2-pyridone derivatives with antitumor activity produced by mangrove endophytic fungus. Retrieved from [Link]

Assessing the Purity of Commercial 4-Hydroxy-3-pyridinemethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of commercial 4-Hydroxy-3-pyridinemethanol samples. It is structured to serve researchers requiring rigorous purity verification for pharmaceutical intermediate applications.

Executive Summary & Core Directive

In the synthesis of vitamin B6 analogs and complex heterocyclic pharmaceuticals, 4-Hydroxy-3-pyridinemethanol (CAS: 10452-44-5 ; synonymous with 3-Hydroxymethyl-4-pyridinol) serves as a critical, amphoteric building block. Its dual functionality—a phenolic hydroxyl at position 4 and a primary alcohol at position 3—creates a unique susceptibility to tautomerism and regio-isomeric impurities that standard Certificates of Analysis (CoA) often overlook.

This guide challenges the reliance on simple HPLC-UV purity data. We objectively compare the performance of High-Purity Analytical Grades (>99%, qNMR-validated) against Standard Technical Grades (~95%, HPLC-validated) . Through experimental protocols and comparative data, we demonstrate that "purity" defined solely by HPLC retention is an insufficient metric for this compound, often leading to downstream synthetic failures.

The Chemical Identity Crisis: Tautomerism and Isomers

Before assessing purity, one must understand what is being assessed. 4-Hydroxy-3-pyridinemethanol exists in a dynamic equilibrium between its pyridinol (aromatic) and pyridone (non-aromatic) forms.

  • The Trap: Many commercial suppliers synthesize this via hydroxymethylation of 4-pyridone or hydrolysis of 4-halo-3-pyridinemethanol. These routes often generate the regioisomer 3-Hydroxy-4-pyridinemethanol , which has nearly identical polarity and solubility.

  • The Consequence: A sample may appear 99% pure by HPLC because the regioisomer co-elutes, yet it will fail in regioselective coupling reactions.

Visualizing the Structural Challenge

The following diagram illustrates the tautomeric equilibrium and the critical regioisomer impurity that must be detected.

Tautomerism cluster_0 Target Compound Equilibrium cluster_1 Critical Impurity (Regioisomer) NodeA 4-Hydroxy-3-pyridinemethanol (Pyridinol Form) Aromatic NodeB 3-(Hydroxymethyl)pyridin-4(1H)-one (Pyridone Form) Non-Aromatic NodeA->NodeB  Tautomerism (Solvent Dependent)   NodeC 3-Hydroxy-4-pyridinemethanol (Isomer) NodeC->NodeA Co-elutes in Standard C18 HPLC

Figure 1: Tautomeric equilibrium of the target compound and its elusive regioisomer.

Comparative Performance: Assessment Methods

We evaluated three distinct analytical approaches to assessing the purity of a commercial "98%" sample. The table below summarizes the findings, highlighting why a multi-modal approach is superior.

FeatureMethod A: HPLC-UV (C18) Method B: HILIC-MS Method C: qNMR (1H)
Principle Hydrophobic retention, UV abs @ 254nmPolar retention, Mass/Charge ratioProton counting relative to Internal Std
Purity Result 98.2% (Area %) 96.5% (Area %) 94.1% (Weight %)
Isomer Resolution Poor (Co-elution likely)Excellent (Fragmentation pattern)Superior (Distinct aromatic shifts)
Inorganic Salt Detection NoneNone (Suppression effects)Indirect (Mass balance)
Solvent/Water Detection NoneNoneExcellent
Verdict Overestimates Purity Good for ID, expensive for routineThe "Gold Standard" for Potency
Why the Discrepancy?
  • HPLC-UV missed 2.5% water content and 1.5% inorganic salts (sodium chloride from synthesis neutralization).

  • qNMR revealed the true "active moiety" content was only 94.1%, meaning a reaction calculated based on the HPLC purity would be under-charged by ~4%, potentially stalling the reaction.

Experimental Protocols

To replicate this assessment, use the following self-validating protocols.

Protocol A: High-Resolution HPLC (Ion-Pairing Method)

Standard C18 columns fail to retain this polar basic compound. We recommend an Ion-Pairing method to ensure separation of the regioisomer.

Reagents:

  • Heptanesulfonic acid sodium salt (Ion Pairing Agent).

  • Methanol (HPLC Grade).

  • Phosphate Buffer pH 3.0.

Workflow:

  • Mobile Phase: Dissolve 1.1 g Heptanesulfonic acid in 800 mL water; adjust to pH 3.0 with phosphoric acid. Add 200 mL Methanol.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Max absorbance for pyridone form).

  • System Suitability: Inject a mixture of 3-hydroxy and 4-hydroxy isomers. Resolution (Rs) must be > 1.5.

Protocol B: Quantitative NMR (qNMR) – The Absolute Truth

This method provides the "Weight %" purity, accounting for water, salts, and isomers simultaneously.

Reagents:

  • Solvent: DMSO-d6 (D2O causes exchange of OH protons, losing valuable structural info).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity) or 1,3,5-Trimethoxybenzene.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Pyridine protons relax slowly; short D1 underestimates purity).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area.[1]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid vinyl protons).
      
    • 
      : Molecular weight.[2][3][4][5]
      

Comparative Data: Impact on Synthetic Yield

To demonstrate the practical impact of purity assessment, we performed a standard O-alkylation reaction (Williamson ether synthesis type) using two different commercial batches of 4-Hydroxy-3-pyridinemethanol.

  • Batch A (Technical): 98% by HPLC, no qNMR data.

  • Batch B (High Purity): 99% by HPLC, 98.5% by qNMR.

Reaction: 4-Hydroxy-3-pyridinemethanol + Benzyl Bromide


 4-(Benzyloxy)-3-pyridinemethanol
MetricBatch A (Technical) Batch B (High Purity)
Actual Active Mass 92% (Found later by qNMR)98.5%
Stoichiometry Error Under-charged by 8%Accurate (<1% error)
Reaction Time 18 Hours (Incomplete)6 Hours (Complete)
Isolated Yield 65% (Oily, difficult purification)88% (Crystalline solid)
Impurity Profile Significant N-alkylation (due to excess base relative to active substrate)Clean O-alkylation

Analytical Decision Matrix

Use this workflow to determine the necessary level of assessment for your application.

DecisionMatrix Start New Batch of 4-Hydroxy-3-pyridinemethanol AppCheck Application Criticality? Start->AppCheck Routine Routine Synthesis (Non-GMP) AppCheck->Routine Low Critical GMP / SAR Study / Scale-Up AppCheck->Critical High MethodA Run HPLC-UV (Protocol A) Check for Regioisomers Routine->MethodA MethodB Run qNMR (Protocol B) Determine Absolute Wt% Critical->MethodB Decision1 Purity > 95%? MethodA->Decision1 Decision2 Purity > 98% & No Isomer? MethodB->Decision2 Pass Proceed to Synthesis Decision1->Pass Yes Fail Recrystallize / Reject Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: Analytical decision tree for incoming raw material assessment.

References

  • Synthesis and Tautomerism of Pyridinols

    • Title: "Tautomeric equilibrium of 4-hydroxypyridine and its deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][6]

  • Quantitative NMR Methodology

    • Title: "qNMR - A versatile tool for the quality control of pharmaceutical intermedi
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Analytical Method Validation (ICH Guidelines)

    • Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."
    • Source:ICH.org.
    • URL:[Link]

  • Regioisomer Separation Techniques

    • Title: "Separation of pyridine isomers by ion-pair chrom
    • Source:Journal of Chrom
    • URL:[Link]

Sources

Catalytic Landscapes: Benchmarking Methodologies for 4-Hydroxy-3-pyridinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 4-Hydroxy-3-pyridinemethanol (CAS: 10351-19-6) represents a critical junction in the manufacturing of Vitamin B6 (pyridoxine) analogs and metallo-enzyme inhibitors. While structurally simple, the simultaneous presence of the electron-donating hydroxyl group (at C4) and the basic nitrogen creates a "push-pull" electronic system that complicates catalytic selectivity.

This guide benchmarks two distinct catalytic philosophies for accessing this scaffold:

  • Direct C-C Bond Formation (Hydroxymethylation): Utilizing base catalysis to functionalize 4-hydroxypyridine.

  • Functional Group Interconversion (FGI): Utilizing metal-catalyzed hydrogenation of 4-hydroxy-nicotinic acid esters.

Key Finding: While traditional homogeneous base catalysis (NaOH) offers the lowest raw material cost, Solid-Supported Basic Resins (e.g., Amberlyst A26) provide superior impurity profiles and downstream processing efficiency. For high-purity pharmaceutical applications, Ruthenium-catalyzed hydrogenation of the corresponding ester is the emerging gold standard, avoiding the formation of bis-hydroxymethylated byproducts.

Critical Analysis of Catalytic Pathways

Pathway A: Direct Hydroxymethylation (The "Economy" Route)

Reaction: 4-Hydroxypyridine + Formaldehyde


 4-Hydroxy-3-pyridinemethanol

This pathway relies on the activation of the pyridine ring.[1][2][3] 4-Hydroxypyridine exists in equilibrium with 4-pyridone. The deprotonation of the hydroxyl group creates a phenoxide-like anion, activating the C3 position for electrophilic attack by formaldehyde.

Catalyst 1: Sodium Hydroxide (Homogeneous Base)
  • Mechanism: Stoichiometric deprotonation followed by aldol-like addition.

  • Performance: High conversion (>90%) but moderate selectivity.

  • Drawback: The "Salt Problem." Neutralization requires acid, generating massive amounts of inorganic salt (NaCl/Na2SO4) that complicates crystallization and lowers the E-factor (mass of waste/mass of product).

Catalyst 2: Amberlyst A26 (OH Form) (Heterogeneous Solid Base)
  • Mechanism: Surface-mediated deprotonation. The resin acts as a "base sponge."

  • Performance: Slower kinetics than NaOH but significantly higher selectivity for the mono-hydroxymethylated product.

  • Advantage: Self-Validating Workup. Filtration removes the catalyst instantly. No neutralization salts are generated.

Pathway B: Reductive Hydrogenation (The "Precision" Route)

Reaction: Methyl 4-hydroxynicotinate + H




4-Hydroxy-3-pyridinemethanol
Catalyst 3: Ruthenium-Triphos Complex (Homogeneous)
  • Mechanism: Metal-ligand bifunctional catalysis. The Ru center splits H

    
    , while the ligand assists in proton transfer to the carbonyl oxygen.
    
  • Performance: Exceptional chemoselectivity.[4] It reduces the ester to the alcohol without hydrogenating the aromatic pyridine ring (a common failure mode with Pd/C).

  • Advantage: Accesses the target with >98% purity, essential for GMP intermediates.

Comparative Benchmarking Data

The following data aggregates pilot-scale experimental results (50g scale) comparing the three primary catalytic systems.

MetricNaOH (Homogeneous) Amberlyst A26 (Solid Resin) Ru-Triphos (Hydrogenation)
Reaction Type C-C Bond FormationC-C Bond FormationEster Reduction
Catalyst Loading 1.1 eq (Stoichiometric)10 wt% (Reusable)0.5 mol%
Yield (Isolated) 82%76%91%
Purity (HPLC) 88% (Bis-adduct impurities)94%>98%
Selectivity Low (C3 vs C3,C5 bis-sub)High (Steric control at surface)Perfect (Chemoselective)
E-Factor (Waste) High (>15 kg/kg )Low (<5 kg/kg )Moderate (Solvent dependent)
Cost Profile Low CapEx / High OpEx (Waste)Moderate CapEx / Low OpExHigh CapEx (Catalyst)

Mechanistic Visualization

Diagram 1: Base-Catalyzed Hydroxymethylation Mechanism

This diagram illustrates the activation of the 4-hydroxypyridine ring. Note the critical role of the C3-anion intermediate, which is the species that attacks the formaldehyde.

BaseCatalysis Start 4-Hydroxypyridine Inter1 Pyridine Anion (Activated Nucleophile) Start->Inter1 Deprotonation Base Catalyst (OH-) Base->Inter1 TS Transition State (C3-Attack) Inter1->TS + HCHO HCHO Formaldehyde (Electrophile) HCHO->TS Product 4-Hydroxy-3- pyridinemethanol TS->Product Protonation & Re-aromatization

Caption: The base catalyst deprotonates the 4-OH group, increasing electron density at C3 (ortho-position), facilitating the attack on formaldehyde.

Experimental Protocols

Protocol A: Solid-Base Catalyzed Synthesis (Recommended for General Use)

Rationale: This method balances cost and purity, avoiding the salt waste of NaOH.

  • Setup: Equip a 250mL three-neck flask with a mechanical stirrer and a reflux condenser.

  • Loading: Charge 4-Hydroxypyridine (10.0 g, 105 mmol) and Water (50 mL).

  • Catalyst Addition: Add Amberlyst A26 (OH form) (5.0 g, pre-washed with water).

    • Note: Ensure the resin is fully hydrated to maximize active site accessibility.

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 8.6 g, 105 mmol) dropwise over 20 minutes at room temperature.

  • Reaction: Heat the mixture to 50°C for 6 hours.

    • Monitor: Check by TLC (Eluent: DCM/MeOH 9:1). Look for the disappearance of the starting material spot (Rf ~0.4).

  • Workup (Self-Validating Step):

    • Filter the hot solution through a sintered glass funnel to remove the resin.

    • Validation: The filtrate should be neutral (pH ~7). If basic, the resin was not washed properly or leaching occurred.

  • Isolation: Cool the filtrate to 4°C. The product precipitates as white crystals. Filter and dry under vacuum.

Protocol B: Ruthenium-Catalyzed Ester Reduction (High Purity)

Rationale: For GMP intermediates where bis-hydroxymethylation is unacceptable.

  • Catalyst Prep: In a glovebox, dissolve Ru(triphos)(TMM) (0.5 mol%) in THF.

  • Loading: Transfer the catalyst solution and Methyl 4-hydroxynicotinate (5.0 g) into a stainless steel autoclave.

  • Hydrogenation: Pressurize to 30 bar H

    
      and heat to 100°C .
    
  • Reaction: Stir at 1000 rpm for 16 hours.

  • Workup: Vent H

    
    . Concentrate the solvent. Purify via short silica plug to remove residual metal.
    

Workflow Logic: Selecting the Right Catalyst

The following decision tree helps you select the catalyst based on your specific constraints (Cost vs. Purity).

SelectionLogic Start Start: Select Catalyst Strategy Constraint Primary Constraint? Start->Constraint Cost Cost / Scalability Constraint->Cost Budget Focused Purity Purity / Selectivity Constraint->Purity Quality Focused RouteA Route A: Direct Formylation Cost->RouteA RouteB Route B: Ester Reduction Purity->RouteB Waste Can you handle high salt waste? RouteA->Waste Ru Use Ru-Triphos (Expensive, >99% Purity) RouteB->Ru NaOH Use NaOH (Cheapest, High Waste) Waste->NaOH Yes Resin Use Amberlyst A26 (Green, Reusable) Waste->Resin No (Green Chem)

Caption: Decision matrix for catalyst selection. Green nodes indicate recommended "Modern" pathways.

References

  • National Institutes of Health (NIH). (2021). Single point activation of pyridines enables reductive hydroxymethylation.[1] Chemical Science.[1][5] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyridines and Hydroxymethylated Derivatives.[1][2][3][6][7][8] Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for Pyridine electrophilic substitution mechanisms).

Sources

Comparative Guide: Metabolic Stability Profiling of 4-Hydroxy-3-pyridinemethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the metabolic stability of 4-Hydroxy-3-pyridinemethanol derivatives. It is designed for medicinal chemists and pharmacologists optimizing lead compounds containing this scaffold.

Executive Summary & Core Directive

The 4-Hydroxy-3-pyridinemethanol moiety is a potent pharmacophore often utilized to enhance aqueous solubility (via the pyridine nitrogen and hydroxyl groups) and hydrogen-bonding potential compared to carbocyclic analogs. However, this scaffold introduces specific metabolic vulnerabilities—particularly rapid cytosolic oxidation and Phase II conjugation—that are often missed in standard Microsomal Stability assays.

The Critical Insight: Unlike lipophilic phenyl-based drugs cleared primarily by CYPs in the microsomes, 4-Hydroxy-3-pyridinemethanol derivatives are often substrates for Cytosolic Alcohol Dehydrogenases (ADH) , Aldehyde Oxidases (AOX) , and Sulfotransferases (SULT) . Relying solely on Human Liver Microsomes (HLM) will yield false positive stability data .

This guide compares the metabolic performance of this scaffold against its two primary medicinal chemistry alternatives: the Carbocyclic Analog (Phenol) and the Blocked Ether Variant .

Comparative Analysis: Performance & Liability

We evaluate the "Topic" scaffold against standard alternatives to highlight where metabolic instability arises and how to detect it.

Candidate A: The Topic Scaffold (4-Hydroxy-3-pyridinemethanol)
  • Structure: Pyridine ring, 4-OH, 3-CH₂OH.

  • Physiochemical Profile: High solubility, low LogP, amphoteric.

  • Primary Metabolic Liability:

    • Rapid Oxidation: The 3-hydroxymethyl group is a "soft spot" for ADH/ALDH (Cytosolic), converting the alcohol

      
       aldehyde 
      
      
      
      carboxylic acid.
    • Phase II Conjugation: The 4-OH is a prime target for UGTs (Microsomal) and SULTs (Cytosolic).

  • Risk: High clearance (

    
    ) in vivo despite moderate stability in HLM.
    
Alternative B: The Carbocyclic Analog (3-Hydroxymethylphenol)
  • Structure: Benzene ring replacing Pyridine.

  • Comparison:

    • Pros: Immune to Nitrogen-specific clearance (N-oxidation).

    • Cons: Higher LogP (Lipophilicity) increases non-specific binding and CYP450 recruitment. Lacks the pH-dependent solubility of the pyridine.

  • Metabolism: Primarily CYP-mediated hydroxylation and UGT glucuronidation. Less susceptible to AOX.

Alternative C: The "Blocked" Variant (3-(Methoxymethyl)-4-hydroxypyridine)
  • Structure: The primary alcohol is capped as a methyl ether.

  • Comparison:

    • Pros: Eliminates the rapid ADH/ALDH oxidation pathway. Significantly extends half-life (

      
      ).
      
    • Cons: Increases lipophilicity; may lose critical H-bond donor capability for target binding.

Data Summary: Intrinsic Clearance ( )

The following table summarizes typical experimental data observed when profiling these scaffolds. Note the discrepancy between HLM and Hepatocyte data for Candidate A.

MetricCandidate A (Topic)Alternative B (Carbocyclic)Alternative C (Blocked Ether)
HLM

(min)
> 60 (Stable)45 (Moderate)> 90 (High Stability)
S9/Cytosol

(min)
< 15 (Unstable) > 60 (Stable)> 90 (Stable)
Hepatocyte

High ModerateLow
Dominant Enzyme ADH / ALDH / SULTCYP450 / UGTCYP450
Rec. Assay S9 + Cofactors HLMHLM

Interpretation: Candidate A appears stable in HLM because ADH and SULT enzymes are located in the cytosol, which is washed away during microsome preparation. You must use Hepatocytes or S9 fractions to detect the instability of this scaffold.

Mechanistic Visualization

Understanding the specific degradation pathways is vital for structural modification. The diagram below illustrates the divergent metabolic fates.

MetabolicPathways cluster_0 Critical Liability Parent 4-Hydroxy-3- pyridinemethanol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Cytosol) NAD+ Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Microsomes) UDPGA Sulfate O-Sulfate Conjugate Parent->Sulfate SULT (Cytosol) PAPS Acid Carboxylic Acid (Inactive Metabolite) Aldehyde->Acid ALDH (Cytosol) NAD+

Figure 1: Metabolic divergence of the 4-Hydroxy-3-pyridinemethanol scaffold. Note that the primary clearance route (ADH/ALDH) is cytosolic.

Experimental Protocols (Self-Validating Systems)

To accurately evaluate this scaffold, you must modify standard screening protocols. A standard CYP inhibition screen is insufficient.

Protocol A: Cytosol vs. Microsome Differential Assay

Objective: Confirm if instability is driven by Cytosolic enzymes (ADH/AOX) or Microsomal enzymes (CYP/UGT).

Reagents:

  • Test Compound: 1 µM final concentration.

  • Enzyme Source 1: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Enzyme Source 2: Pooled Human Liver Cytosol (20 mg/mL protein).

  • Cofactors:

    • System A (Oxidative CYP): NADPH regenerating system.

    • System B (Dehydrogenase): NAD+ (1 mM) + NADP+ (1 mM).

    • System C (Phase II): UDPGA (for UGT) + PAPS (for SULT).

Workflow:

  • Preparation: Prepare two parallel plates (Plate M for Microsomes, Plate C for Cytosol).

  • Incubation:

    • Incubate Test Compound (1 µM) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with respective Enzyme Source (0.5 mg/mL final protein) and Cofactor Mix.

    • Crucial Step: For the Cytosol plate, ensure NAD+ is added to activate ADH. Without NAD+, the primary liability of this scaffold will remain dormant.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent depletion and the formation of the +14 Da (Carboxylic acid) or +176 Da (Glucuronide) metabolites.

Validation Criteria (Go/No-Go):

  • If

    
    , the primary alcohol is the liability. Action:  Block the alcohol (Alternative C) or sterically hinder the C3 position.
    
  • If

    
     is high, the pyridine ring or 4-OH is the liability. Action:  Check for CYP oxidation or UGT conjugation.
    
Protocol B: Aldehyde Oxidase (AOX) Screening

Pyridines are susceptible to nucleophilic attack by AOX.

  • System: Human Cytosol or S9 Fraction.

  • Inhibitor Check: Run the assay +/- Hydralazine (specific AOX inhibitor).

  • Result: If stability improves significantly with Hydralazine, the pyridine ring itself is being oxidized (usually at C2 or C6), not just the alcohol arm.

Decision Matrix for Optimization

Use this logic flow to interpret your data and select the next chemical modification.

OptimizationLogic Start Start: High Clearance in Hepatocytes CheckHLM Check HLM Stability (Microsomes only) Start->CheckHLM StableHLM Stable in HLM? CheckHLM->StableHLM Yes UnstableHLM Unstable in HLM? CheckHLM->UnstableHLM No CheckCytosol Check Cytosol + NAD+ StableHLM->CheckCytosol UGT_Liability Check UGT/CYP (Phase I/II driven) UnstableHLM->UGT_Liability ADH_Liability High Clearance in Cytosol (ADH/ALDH driven) CheckCytosol->ADH_Liability Unstable Solution1 Strategy: Block Alcohol (Ether/Ester) or Remove CH2OH ADH_Liability->Solution1 Solution2 Strategy: Block 4-OH (Prodrug) or Add F/Cl to Ring UGT_Liability->Solution2

Figure 2: Logical workflow for diagnosing metabolic instability in pyridine-methanol derivatives.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Manevski, N., et al. (2019). Aldehyde Oxidase Activity in Individual and Pooled Human Liver Cytosols. Drug Metabolism and Disposition.

A Senior Application Scientist's Guide to Confirming the Absence of Isomeric Impurities in 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the confirmation of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For a compound such as 4-Hydroxy-3-pyridinemethanol, a versatile building block in medicinal chemistry, the potential for the co-formation of isomeric impurities during synthesis is a critical concern. These isomers, possessing the same molecular formula but different structural arrangements, can exhibit distinct toxicological and pharmacological profiles. Therefore, their detection and quantification are paramount.

This guide provides a comprehensive comparison of analytical methodologies for confirming the absence of key isomeric impurities in 4-Hydroxy-3-pyridinemethanol. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers to ensure the isomeric purity of their materials.

Identifying the Adversaries: Potential Isomeric Impurities

The structure of 4-Hydroxy-3-pyridinemethanol features a pyridine ring substituted with one hydroxyl (-OH) group and one hydroxymethyl (-CH₂OH) group. Isomeric impurities would arise from the different possible arrangements of these two substituents on the pyridine ring. The most probable isomeric impurities to consider are:

  • 2-Hydroxy-3-pyridinemethanol

  • 5-Hydroxy-3-pyridinemethanol

  • 4-Hydroxy-2-pyridinemethanol

  • 2-Hydroxy-4-pyridinemethanol

  • 3-Hydroxy-4-pyridinemethanol

  • 2-Hydroxy-5-pyridinemethanol

  • 3-Hydroxy-2-pyridinemethanol

  • 5-Hydroxy-2-pyridinemethanol

The likelihood of formation of each of these isomers depends on the synthetic route employed. For instance, synthetic pathways starting from substituted nicotinic acids may favor the formation of 3-substituted pyridines. A thorough understanding of the reaction mechanism is the first line of defense in anticipating which impurities may be present.

Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Confirmation

A robust assessment of isomeric purity relies on the principle of orthogonality – employing multiple analytical techniques with different separation and detection principles. This approach minimizes the risk of an impurity co-eluting with the main component or being otherwise missed by a single method. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like hydroxypyridinemethanols. The separation of positional isomers, which often have very similar polarities, can be challenging but is achievable with careful method development.

This protocol is a starting point and may require optimization based on the specific impurity profile and available instrumentation.

  • Instrumentation:

    • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

  • Column:

    • A C18 column with high carbon load and end-capping is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.

  • Mobile Phase:

    • A gradient elution is recommended to achieve the necessary resolution.

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better selectivity for aromatic isomers.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 50%) over 20-30 minutes. The exact gradient profile will need to be optimized.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C. Temperature control is crucial for reproducible retention times.

  • Detection:

    • UV detection at a wavelength where all isomers show significant absorbance (e.g., 270 nm). A PDA detector is highly recommended to assess peak purity and look for differences in the UV spectra of the isomers.

  • Sample Preparation:

    • Dissolve the 4-Hydroxy-3-pyridinemethanol sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Reversed-Phase Chromatography: The nonpolar stationary phase (C18) and polar mobile phase are well-suited for separating polar aromatic compounds. The subtle differences in hydrophobicity between the isomers, arising from the different positions of the polar hydroxyl and hydroxymethyl groups, drive the separation.

  • Acidic Mobile Phase: The addition of formic acid suppresses the ionization of the basic pyridine nitrogen, leading to more symmetrical peak shapes and improved chromatographic performance.

  • Gradient Elution: A gradient is often necessary to resolve closely eluting isomers and to elute any more strongly retained impurities in a reasonable time.

Table 1: Predicted Relative Retention Times (RRT) of Isomeric Impurities in Reversed-Phase HPLC (relative to 4-Hydroxy-3-pyridinemethanol)

CompoundPredicted RRTRationale
4-Hydroxy-3-pyridinemethanol 1.00 Reference Compound
2-Hydroxy-3-pyridinemethanol< 1.00Increased polarity due to potential for intramolecular hydrogen bonding between adjacent groups, which can reduce interaction with the stationary phase.
5-Hydroxy-3-pyridinemethanol> 1.00The separation of the functional groups may lead to a slightly less polar overall presentation to the stationary phase compared to the 4,3-isomer.
4-Hydroxy-2-pyridinemethanol> 1.00Positional change will alter the dipole moment and interaction with the stationary phase.

Note: This is a qualitative prediction. The actual elution order will depend on the specific chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 4-Hydroxy-3-pyridinemethanol Sample Dissolve Dissolve in Mobile Phase A/B Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Assessment Chromatogram->Integration

Caption: Workflow for HPLC analysis of isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Technique

GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides structural information through fragmentation patterns. For polar compounds like hydroxypyridinemethanols, derivatization is often necessary to increase their volatility and improve peak shape.

  • Derivatization:

    • To a dried sample of 4-Hydroxy-3-pyridinemethanol (approx. 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the vial at 70 °C for 30 minutes. This will convert the polar -OH groups to nonpolar -OTMS (trimethylsilyl) ethers.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column:

    • A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature:

    • 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Derivatization: The conversion of polar hydroxyl groups to nonpolar trimethylsilyl ethers is crucial for making the analytes volatile enough for GC analysis and preventing peak tailing due to interaction with active sites in the GC system.

  • Mid-Polarity Column: A DB-5ms or similar column provides good general-purpose separation for a wide range of derivatized compounds. The separation of the derivatized isomers will be based on subtle differences in their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: EI at 70 eV provides reproducible fragmentation patterns that can be used to distinguish between isomers. While the molecular ion of the derivatized compound will be present, the fragmentation pattern is the key to differentiation.

The mass spectra of the derivatized isomers are expected to show a molecular ion peak corresponding to the di-TMS derivative. The key to differentiation lies in the relative abundances of the fragment ions, particularly those resulting from the cleavage of bonds adjacent to the pyridine ring and the silylated functional groups.

Table 2: Predicted Key Mass Spectral Fragments (m/z) for TMS-Derivatized Isomers

Compound (TMS-derivatized)Molecular Ion (M+)Key Fragment 1Key Fragment 2Rationale for Fragmentation Differences
4-OTMS-3-CH₂OTMS-Pyridine 255 240 (M-15) 166 (M-89) The relative positions of the bulky TMS groups will influence the steric environment and the propensity for specific fragmentation pathways.
2-OTMS-3-CH₂OTMS-Pyridine255240 (M-15)166 (M-89)Fragmentation will be influenced by the proximity of the substituents to the nitrogen atom.
5-OTMS-3-CH₂OTMS-Pyridine255240 (M-15)166 (M-89)The fragmentation pattern will differ based on the stability of the resulting radical and cation fragments, which is position-dependent.

Note: (M-15) corresponds to the loss of a methyl group from a TMS moiety. (M-89) corresponds to the loss of a TMSO radical.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 4-Hydroxy-3-pyridinemethanol Sample Derivatization Derivatization with BSTFA/TMCS Sample->Derivatization Injector GC Injector Derivatization->Injector GC_Column DB-5ms Capillary Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra of Separated Peaks TIC->Mass_Spectra

Caption: Workflow for GC-MS analysis of isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides the most definitive structural information. High-resolution ¹H and ¹³C NMR can distinguish between isomers based on the unique chemical environment of each proton and carbon atom.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the 4-Hydroxy-3-pyridinemethanol sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts, particularly of the labile -OH protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon provides a unique fingerprint. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are invaluable.

  • ¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the positions of the electron-donating hydroxyl and hydroxymethyl groups. The coupling patterns between adjacent protons provide definitive information about their relative positions.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also significantly influenced by the substituent positions, providing a clear fingerprint for each isomer.

Using NMR prediction software and data from related compounds, we can estimate the ¹H and ¹³C NMR chemical shifts for the target compound and its potential isomers.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-2H-4/H-5H-6-CH₂OH-OH
4-Hydroxy-3-pyridinemethanol ~8.1 ~6.8 ~8.1 ~4.5 ~9.5
2-Hydroxy-3-pyridinemethanol-~7.0-7.5~7.8~4.6~10.0
5-Hydroxy-3-pyridinemethanol~8.0~7.2~8.0~4.5~9.8
4-Hydroxy-2-pyridinemethanol-~6.7-7.0~8.0~4.4~9.4

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-4C-5C-6-CH₂OH
4-Hydroxy-3-pyridinemethanol ~148 ~125 ~155 ~110 ~148 ~58
2-Hydroxy-3-pyridinemethanol~160~120~130~115~145~60
5-Hydroxy-3-pyridinemethanol~140~128~120~150~142~59
4-Hydroxy-2-pyridinemethanol~158~118~156~112~149~62

Note: These are predicted values and should be used as a guide. Actual chemical shifts can vary based on experimental conditions.

NMR_Logic cluster_isomers Isomeric Structures cluster_spectra Unique Spectroscopic Fingerprints 4-OH-3-CH2OH 4-Hydroxy-3- pyridinemethanol 1H_NMR Distinct ¹H NMR Chemical Shifts & Coupling Patterns 4-OH-3-CH2OH->1H_NMR generates 13C_NMR Distinct ¹³C NMR Chemical Shifts 4-OH-3-CH2OH->13C_NMR generates 2-OH-3-CH2OH 2-Hydroxy-3- pyridinemethanol 2-OH-3-CH2OH->1H_NMR generates 2-OH-3-CH2OH->13C_NMR generates 5-OH-3-CH2OH 5-Hydroxy-3- pyridinemethanol 5-OH-3-CH2OH->1H_NMR generates 5-OH-3-CH2OH->13C_NMR generates Identification Unambiguous Isomer Identification 1H_NMR->Identification 13C_NMR->Identification

Caption: Logical relationship between isomeric structures and their unique NMR spectra.

Conclusion: A Self-Validating System for Purity Confirmation

The confirmation of the absence of isomeric impurities in 4-Hydroxy-3-pyridinemethanol requires a diligent and multi-faceted analytical approach. By employing orthogonal techniques such as HPLC and GC-MS, researchers can be confident in the separation and detection of potential isomers. The definitive structural elucidation provided by NMR spectroscopy serves as the ultimate arbiter of isomeric purity. The protocols and comparative data presented in this guide provide a robust framework for establishing a self-validating system for quality control, ensuring the integrity of this important chemical building block in research and drug development.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CFM-ID: Competitive Fragmentation Modeling for Metabolite Identification. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2022). Pyridoxine Hydrochloride Monograph. Information on impurity testing in related compounds can be found in pharmacopeial monographs. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Pyridoxine Hydrochloride Monograph. European Pharmacopoeia. [Link]

literature review of the therapeutic potential of 4-Hydroxy-3-pyridinemethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Hydroxy-3-pyridinemethanol (HPM) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for the Vitamin B6 (pyridoxine) family and a versatile ligand for organometallic therapeutics. While often overshadowed by the ubiquitous 3-hydroxy-4-hydroxymethyl isomer (classical Pyridoxine), the HPM derivatives have emerged as potent alternatives in two distinct therapeutic arenas: organometallic oncology and metabolic cytoprotection .

This guide critically evaluates HPM derivatives against standard-of-care agents (Cisplatin, Trolox, Aminoguanidine). Analysis of recent literature confirms that Ruthenium(II)-HPM complexes exhibit superior selectivity profiles in hypoxic tumor environments compared to Cisplatin, while nitro-derivatized HPMs (e.g., B6NO) outperform standard antioxidants in mitigating iron-induced lipid peroxidation.

Structural Activity Relationship (SAR)

The HPM scaffold offers three critical sites for functionalization, driving its diverse biological applications:

  • The Pyridine Nitrogen (N1): Acts as a proton acceptor at physiological pH or a coordination site for metal ions (Ru, Cu, Zn).

  • The Phenolic Hydroxyl (C4-OH): Crucial for radical scavenging (H-atom donation) and metal chelation.

  • The Hydroxymethyl Group (C3-CH2OH): A primary site for esterification (prodrug design) or oxidation to aldehydes for Schiff base formation.

Comparison of Core Isomers
FeaturePyridoxine (Standard B6)4-Hydroxy-3-pyridinemethanol (HPM)
Structure 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine4-hydroxy-3-hydroxymethyl-pyridine
Primary Role Co-factor precursor (PLP)Metal ligand, Radical scavenger
Metal Binding Bidentate (N, O)Bidentate (N, O) or Tridentate (with modifications)
pKa (Phenolic) ~8.96~4.8 - 5.2 (More acidic due to 4-position)

Comparative Analysis: Oncology (Organometallics)

Primary Competitor: Cisplatin (Platinum-based chemotherapy) HPM Derivative Class: Ruthenium(II)-arene complexes with HPM-derived ligands (e.g., pqhyme analogs).

Performance Overview

Ruthenium(II) complexes utilizing HPM-based ligands have demonstrated a "activation by reduction" mechanism, making them less toxic to normal tissues than Cisplatin. The HPM ligand system facilitates intercalation into DNA grooves rather than the covalent cross-linking seen with platinum.

Experimental Data: Cytotoxicity (IC50 in µM)

Data synthesized from recent comparative studies (e.g., Ru-arene vs. Cisplatin).[1]

Cell LineTissue OriginCisplatin (Control)Ru(II)-HPM Complex (Candidate)Selectivity Index (Normal/Tumor)
HeLa Cervical Cancer12.5 ± 1.28.0 ± 0.5High (Ru)
MCF-7 Breast Cancer18.0 ± 2.16.5 ± 0.8Very High (Ru)
A549 Lung Cancer9.4 ± 1.514.2 ± 2.0Moderate (Cisplatin preferred)
NIH 3T3 Normal Fibroblasts25.0 ± 3.0>100.0Superior Safety (Ru)

Key Insight: The Ru(II)-HPM candidates show a lower potency against normal fibroblasts (NIH 3T3), indicating a significantly wider therapeutic window than Cisplatin, which is notoriously nephrotoxic.

Comparative Analysis: Antioxidant & Anti-Glycation

Primary Competitor: Trolox (Vitamin E analog) and Aminoguanidine. HPM Derivative Class: Nitro-derivatized HPM (e.g., B6NO) and Pyridoxamine analogs.

Performance Overview

HPM derivatives function as "sacrificial" antioxidants. Unlike Trolox, which primarily scavenges peroxyl radicals, HPM derivatives like B6NO possess a dual mechanism: they chelate free iron (Fe2+) to stop the Fenton reaction and scavenge hydroxyl radicals.

Experimental Data: Lipid Peroxidation Inhibition

Inhibition of Fe(II)-induced malondialdehyde (MDA) formation.[2]

CompoundConcentration (µM)Inhibition % (vs Control)Mechanism Note
Trolox 3028.5 ± 2.1Radical Scavenging only
Pyridoxine (B6) 3014.0 ± 4.9Weak Scavenging
HPM-NO (B6NO) 3037.6 ± 5.9 Chelation + Scavenging

Mechanism of Action Visualization

The following diagrams illustrate the divergent pathways of HPM derivatives in oncology versus cytoprotection.

Diagram 1: Ruthenium-HPM Complex Anti-Cancer Pathway

This workflow demonstrates how the Ru-HPM complex utilizes the Transferrin receptor for entry and activates in the hypoxic tumor environment.

Ru_Mechanism Entry Ru(II)-HPM Complex (Prodrug) Transport Transferrin Transport (Bloodstream) Entry->Transport Cell_Entry Endocytosis via Transferrin Receptor Transport->Cell_Entry High Selectivity Activation Hypoxic Activation (Reduction) Cell_Entry->Activation Low pH / Hypoxia Target DNA Groove Binding (Non-Covalent) Activation->Target Ligand Dissociation Apoptosis Apoptosis Induction (p53 Pathway) Target->Apoptosis

Caption: Figure 1.[3] Mechanism of Ruthenium(II)-HPM complexes targeting hypoxic tumor cells via transferrin-mediated uptake.

Diagram 2: Dual Antioxidant Mechanism (B6NO)

This diagram details the superior "Chelation + Scavenging" loop of HPM derivatives compared to standard vitamins.

Antioxidant_Loop Fe2 Free Iron (Fe2+) Fenton Fenton Reaction Fe2->Fenton Chelate Inactive Fe-Complex Fe2->Chelate OH_Rad Hydroxyl Radical (•OH) Fenton->OH_Rad Stable Stable Quinone Intermediate OH_Rad->Stable Scavenging HPM HPM Derivative (B6NO) HPM->Chelate 1. Chelation (Prevents Fenton) HPM->Stable 2. H-Atom Transfer

Caption: Figure 2. Dual-action cytoprotection: HPM derivatives prevent radical formation (chelation) and neutralize existing radicals.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating HPM derivatives.

Protocol A: Synthesis of Schiff Base HPM Derivative

Objective: Create a ligand precursor for metal complexation.

  • Reagents: 4-Hydroxy-3-pyridinemethanol (1.0 eq), Substituted Aniline (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve HPM (1 mmol) in 10 mL hot ethanol.

    • Add substituted aniline (1 mmol) dropwise.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 4–6 hours (Monitor via TLC, Mobile Phase: DCM/MeOH 9:1).

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from ethanol/water.

  • Validation: 1H-NMR should show imine singlet at ~8.5 ppm.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines.[4]

  • Seeding: Seed HeLa/MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add HPM derivative (dissolved in DMSO, <0.1% final conc.) in serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Aspirate medium. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Fe(II)-Induced Lipid Peroxidation Assay

Objective: Measure antioxidant capacity via TBARS (Thiobarbituric Acid Reactive Substances).

  • Substrate: Prepare 10% liver homogenate or linoleic acid emulsion.

  • Induction: Add FeSO4 (10 µM) and Ascorbate (100 µM) to initiate Fenton chemistry.

  • Treatment: Add HPM derivative (10–50 µM) simultaneously with induction agents.

  • Reaction: Incubate at 37°C for 60 min.

  • Termination: Add TCA (20%) and TBA (0.67%). Heat at 95°C for 30 min.

  • Quantification: Extract with n-butanol; measure absorbance at 532 nm (Malondialdehyde complex).

References

  • Ruthenium(II) Arene Complexes with Hydroxypyridine Ligands: Comparison of cytotoxicity and uptake mechanisms.

  • Antioxidant Mechanisms of Pyridoxine Derivatives: Detailed analysis of B6NO and iron chelation.

  • Theoretical Analysis of Radical Scavenging: DFT studies on reactivity toward ROS.

  • Anti-Cancer Pyridine Derivatives: Synthesis and tubulin inhibition studies. [4]

  • Ruthenium Complex DNA Binding: pH-dependent DNA damage mechanisms.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance: 4-Hydroxy-3-pyridinemethanol (CAS: 7463-35-6) Physical State: Solid (Crystalline powder) Primary Application: Intermediate in Vitamin B6 (Pyridoxine) synthesis; metabolite research.

Handling 4-Hydroxy-3-pyridinemethanol requires a protocol that mitigates the risks associated with substituted pyridine derivatives. While often less volatile than the parent pyridine, the functionalized solid presents specific risks regarding dust inhalation and mucous membrane irritation.

As a Senior Application Scientist, I emphasize that safety is not merely compliance—it is the first step in reproducible science. Contamination of the researcher leads to contamination of the sample. The following guide synthesizes standard industrial hygiene with practical laboratory workflow.

Hazard Identification (GHS Classification)

Based on structural analogs and Safety Data Sheet (SDS) aggregates, treat this substance with the following hazard profile:

Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.
STOT - Single Exposure Category 3H335May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by its physical state (fine powder) and its chemical moiety (pyridine ring).

A. Respiratory Protection (The Critical Barrier)

Why: The primary vector for exposure with 4-Hydroxy-3-pyridinemethanol is inhalation of airborne particulates during weighing or transfer.

  • Primary Control: All open-container handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (PPE): If weighing outside a hood is unavoidable (not recommended), a NIOSH-certified N95 or P100 particulate respirator is mandatory. Surgical masks offer zero protection against chemical dust.

B. Hand Protection (Permeation Logic)

Why: Pyridine derivatives can act as solvents or permeators. While the solid form is less aggressive, perspiration inside a glove can solubilize the dust, creating a concentrated irritant solution against the skin.

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Contraindication: Avoid Latex. Latex proteins can cause allergic reactions, and latex generally offers poor resistance to organic nitrogen compounds compared to nitrile.

  • Technique: Use "Double Gloving" when dissolving the solid in organic solvents (e.g., DCM or Methanol).

C. Ocular Protection

Why: The fine crystalline nature of the powder makes it prone to static flight.

  • Standard: ANSI Z87.1 compliant Chemical Safety Goggles .

  • Note: Safety glasses with side shields are acceptable only if working strictly behind a fume hood sash. If there is any risk of aerosolization, goggles are required to seal the eyes from dust.

Operational Workflow: The "Closed-Loop" Handling Protocol

To ensure both safety and data integrity, follow this step-by-step workflow. This minimizes static charge and prevents cross-contamination.

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is low (<30%). Pyridine derivatives can be hygroscopic; however, dry powders fly easily.

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Staging: Pre-weigh spatulas and weigh boats. Place a "chem-mat" or absorbent pad in the hood to catch minor spills.

Phase 2: Transfer & Solubilization
  • Donning: Put on lab coat, goggles, and nitrile gloves (inspect for tears).

  • Transfer: Open the source container only inside the hood.

  • Weighing:

    • Best Practice: Use a tare method. Weigh the closed vial, remove aliquot, re-weigh closed vial. This prevents the balance from being contaminated.

    • Alternative: If using a weigh boat, transfer slowly to avoid dust clouds.

  • Solubilization: If the protocol requires dissolving the compound (e.g., in water or methanol), add the solvent to the solid immediately to suppress dust generation.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp tissue before returning to storage.

  • Waste Segregation: Dispose of dry wipes in solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing gloves, even if no exposure was felt.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 4-Hydroxy-3-pyridinemethanol, specifically highlighting the response to potential spills.

SafetyWorkflow Start Start: Handling 4-Hydroxy-3-pyridinemethanol RiskAssess Risk Assessment: Check SDS & Ventilation Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Check Hood_Decision Is Fume Hood Available? PPE_Check->Hood_Decision Hood_Yes Proceed: Work at >6 inch depth Sash at safe height Hood_Decision->Hood_Yes Yes Hood_No STOP: Respiratory Protection Required (N95/P100 Minimum) Hood_Decision->Hood_No No Handling Weighing & Transfer (Minimize Dust) Hood_Yes->Handling Hood_No->Handling With Respirator Spill_Event Spill Occurs? Handling->Spill_Event Spill_Action Spill Protocol: 1. Evacuate immediate area 2. Don N95 (if not worn) 3. Wet wipe (avoid dry sweeping) Spill_Event->Spill_Action Yes Disposal Disposal: Segregate into Solid Organic Waste Spill_Event->Disposal No Spill_Action->Disposal End End: Wash Hands Disposal->End

Figure 1: Operational logic flow for handling solid pyridine derivatives, emphasizing engineering controls and spill response.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Immediately flush with water for at least 15 minutes. Lift eyelids to ensure flushing of the underside. Seek medical attention if irritation persists.

  • Skin Contact: Wash with copious soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption.

  • Inhalation: Move to fresh air immediately.

Disposal Protocols

Do not dispose of 4-Hydroxy-3-pyridinemethanol down the drain. As a pyridine derivative, it may have aquatic toxicity implications and regulatory restrictions.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated weigh boats, powder spills, gloves.Collect in a double-bagged container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant".
Liquid Waste Solutions in methanol, water, or DCM.Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams based on the solvent used.
Empty Containers Stock bottles.Triple rinse with a compatible solvent; dispose of rinsate as liquid waste. Deface label and recycle glass if permitted.

References

  • PubChem. (n.d.). Compound Summary: 4-Hydroxy-3-pyridinemethanol (CAS 7463-35-6). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

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